1H-Pyrazole-4-propanamine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-(1H-pyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPUYKJNDVFPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175278 | |
| Record name | 4-(3-Aminopropyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21056-78-0 | |
| Record name | 1H-Pyrazole-4-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21056-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Aminopropyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021056780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Aminopropyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1H-Pyrazole-4-propanamine from Pyrazole-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details two viable synthetic pathways for the preparation of 1H-Pyrazole-4-propanamine, a promising scaffold for drug discovery, starting from the readily available precursor, pyrazole-4-carboxaldehyde. The synthesis of pyrazole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as histamine receptor modulators and antidepressants.[1][2] This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data for the multi-step synthesis, targeting researchers and professionals in the field of drug development. The described routes involve key chemical transformations, including Knoevenagel condensation and Henry reaction for carbon-carbon bond formation, followed by chemoselective reduction to yield the target amine.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[2][3] Numerous pyrazole-containing compounds have been developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[3] Furthermore, the pyrazole core is a key component in several commercially successful drugs.
The target molecule, this compound, is a structural analog of histamine, suggesting its potential interaction with histamine receptors. Pyrazole derivatives have been investigated as histamine H2 and H3 receptor antagonists, highlighting the therapeutic potential of this class of compounds in treating conditions related to gastric acid secretion and neurological disorders.[4][5][6] This guide outlines two effective multi-step synthetic routes to obtain this compound from pyrazole-4-carboxaldehyde, providing a foundation for further derivatization and pharmacological evaluation.
Synthetic Pathways
Two primary synthetic routes have been devised to achieve the target molecule, this compound, from pyrazole-4-carboxaldehyde. Both pathways commence with a carbon-carbon bond-forming reaction to extend the aldehyde group into a three-carbon chain, followed by a reduction step to furnish the terminal primary amine.
Workflow of Synthetic Routes
Caption: Overview of the two synthetic routes to this compound.
Route A: Knoevenagel Condensation and Subsequent Reduction
This pathway involves an initial Knoevenagel condensation of 1H-pyrazole-4-carboxaldehyde with malononitrile to form an α,β-unsaturated dinitrile intermediate. Subsequent reduction of this intermediate yields the desired propanamine.
Reaction Scheme for Route A
Caption: Reaction scheme for the synthesis via Knoevenagel condensation.
Route B: Henry Reaction followed by Reduction
This alternative route utilizes a Henry (nitroaldol) reaction between 1H-pyrazole-4-carboxaldehyde and nitroethane. The resulting nitroalkene intermediate is then reduced to the target propanamine.
Reaction Scheme for Route B
Caption: Reaction scheme for the synthesis via the Henry reaction.
Experimental Protocols
Route A: Knoevenagel Condensation and Reduction
Step 1: Synthesis of 2-(1H-Pyrazol-4-ylmethylene)malononitrile
-
Materials:
-
1H-Pyrazole-4-carboxaldehyde
-
Malononitrile
-
Ammonium carbonate
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazole-4-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Add ammonium carbonate (20 mol%) to the mixture.[7]
-
Heat the reaction mixture to reflux and stir for 3-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.
-
The product can be further purified by recrystallization.
-
Step 2: Synthesis of this compound from 2-(1H-Pyrazol-4-ylmethylene)malononitrile
-
Materials:
-
2-(1H-Pyrazol-4-ylmethylene)malononitrile
-
Raney Nickel (as a slurry in water)
-
Methanol saturated with ammonia
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure autoclave, place a solution of 2-(1H-pyrazol-4-ylmethylene)malononitrile in methanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel slurry.
-
Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm).
-
Heat the mixture (e.g., 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reactor, carefully vent the hydrogen gas, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
-
Route B: Henry Reaction and Reduction
Step 1: Synthesis of 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole
-
Materials:
-
1H-Pyrazole-4-carboxaldehyde
-
Nitroethane
-
Ammonium acetate
-
Acetic acid
-
-
Procedure:
-
To a solution of 1H-pyrazole-4-carboxaldehyde (1 mmol) in acetic acid, add nitroethane (1.2 mmol) and ammonium acetate (0.5 mmol).
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(2-nitroprop-1-en-1-yl)-1H-pyrazole.
-
Step 2: Synthesis of this compound from 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole
-
Materials:
-
4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide solution
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (an excess, e.g., 3-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(2-nitroprop-1-en-1-yl)-1H-pyrazole in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation under reduced pressure or column chromatography.
-
Data Presentation
The following tables summarize the expected quantitative data for the described synthetic routes. The values are based on typical yields and reaction times reported for analogous transformations in the literature.
Table 1: Summary of Reaction Conditions and Yields for Route A
| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1H-Pyrazole-4-carboxaldehyde, Malononitrile | (NH₄)₂CO₃, H₂O/EtOH (1:1) | Reflux | 0.3 - 1 | 85-95 |
| 2 | 2-(1H-Pyrazol-4-ylmethylene)malononitrile | H₂, Raney Ni, NH₃/MeOH | 80-120 | 4-8 | 60-80 |
Table 2: Summary of Reaction Conditions and Yields for Route B
| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1H-Pyrazole-4-carboxaldehyde, Nitroethane | NH₄OAc, Acetic Acid | Reflux | 1-2 | 70-85 |
| 2 | 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole | LiAlH₄, Anhydrous THF | Reflux | 4-6 | 70-90 |
Conclusion
This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound from pyrazole-4-carboxaldehyde. Both the Knoevenagel condensation and Henry reaction pathways offer viable methods for the necessary carbon chain extension, followed by well-established reduction protocols to furnish the target primary amine. The choice of route may depend on the availability of specific reagents, equipment, and desired scale of synthesis. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this and related pyrazole derivatives for further biological investigation. The structural similarity of the target compound to histamine suggests that it may be a valuable building block for the development of novel therapeutics targeting histamine receptors.
References
- 1. 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
1H-Pyrazole-4-propanamine: A Technical Overview of a Heterocyclic Building Block
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the available chemical and structural information for 1H-Pyrazole-4-propanamine, also known as 3-(1H-pyrazol-4-yl)propan-1-amine. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document compiles computed data and contextual information derived from closely related pyrazole derivatives to offer valuable insights for research and development.
Core Chemical Properties and Structure
This compound belongs to the pyrazole class of heterocyclic compounds, which are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The propanamine substituent at the 4-position of the pyrazole ring imparts specific physicochemical characteristics relevant to its potential applications in medicinal chemistry and materials science.
Structural Information
The structural identity of this compound is defined by the following identifiers:
-
IUPAC Name: 3-(1H-pyrazol-4-yl)propan-1-amine
-
Molecular Formula: C₆H₁₁N₃
-
Canonical SMILES: C1=CN(C=C1CCCN)N
-
InChI Key: InChIKey=SRHIOMAWWIRJCB-UHFFFAOYSA-N
Physicochemical Data
Quantitative physicochemical data for this compound is primarily based on computational predictions. The following table summarizes these properties. It is crucial to note the absence of experimentally determined values for properties such as melting and boiling points in the available literature.
| Property | Value | Source |
| Molecular Weight | 125.17 g/mol | Computed |
| XLogP3 | -0.6 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 3 | Computed |
| Exact Mass | 125.09530 g/mol | Computed |
| Monoisotopic Mass | 125.09530 g/mol | Computed |
| Topological Polar Surface Area | 54.7 Ų | Computed |
| Heavy Atom Count | 9 | Computed |
| Complexity | 103 | Computed |
Synthesis and Experimental Protocols
A plausible synthetic route, based on established pyrazole synthesis, could involve the following conceptual steps. This should be considered a general guideline requiring experimental optimization.
Conceptual Synthetic Workflow
Methodology Outline:
-
Pyrazole Ring Formation: The synthesis would likely begin with the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.
-
Functional Group Interconversion: The resulting pyrazole intermediate, likely bearing a precursor to the propanamine side chain (e.g., a propanol or nitrile group), would then undergo functional group transformations. For instance, a hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with an amine source, or a nitrile could be reduced to the primary amine.
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathway interactions for this compound have not been extensively documented. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3][4][5] Pyrazole derivatives have been reported to exhibit a wide range of activities, including but not limited to:
-
Anti-inflammatory
-
Anticancer
-
Antimicrobial
-
Antiviral
-
Analgesic
The propanamine side chain introduces a basic nitrogen atom, which can be crucial for interactions with biological targets such as enzymes and receptors through hydrogen bonding and ionic interactions.
General Mechanism of Action for Pyrazole Derivatives
The diverse biological effects of pyrazole derivatives stem from their ability to interact with various biological targets. A generalized logical relationship for their mechanism of action is depicted below.
This diagram illustrates that a pyrazole derivative interacts with a specific biological target (e.g., an enzyme or receptor), leading to a modulation of its activity. This, in turn, elicits a cellular response, which ultimately results in a physiological effect. The specific nature of these steps would be highly dependent on the exact structure of the pyrazole derivative and its biological target.
Conclusion
This compound represents a valuable, yet under-characterized, chemical entity. The provided computational data offers a foundational understanding of its physicochemical properties. While specific experimental details are sparse, the rich chemistry and diverse biological activities of the broader pyrazole class suggest that this compound could be a promising scaffold for further investigation in drug discovery and materials science. Researchers are encouraged to undertake experimental validation of the computed properties and to explore the synthetic and biological potential of this molecule.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of 1H-Pyrazole-4-propanamine: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1H-Pyrazole-4-propanamine. Due to the absence of readily available experimental data for this specific compound in surveyed databases, this document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is extrapolated from spectral data of analogous pyrazole derivatives and foundational principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided to guide researchers in the empirical characterization of this and similar molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a propanamine side chain at the C4 position. As with many small molecules in drug discovery and development, comprehensive spectroscopic characterization is crucial for structural confirmation, purity assessment, and understanding its chemical properties. This guide outlines the expected spectroscopic signatures of this compound and provides standardized methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is illustrative and based on the analysis of structurally related compounds. Empirical verification is required for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | Singlet | 1H | C3-H & C5-H (pyrazole ring) |
| ~ 2.8 | Triplet | 2H | -CH₂-NH₂ |
| ~ 2.5 | Triplet | 2H | Pyrazole-CH₂- |
| ~ 1.8 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.5 (broad) | Singlet | 2H | -NH₂ |
| ~ 12.0 (broad) | Singlet | 1H | N-H (pyrazole ring) |
Note: Solvent is assumed to be DMSO-d₆. Chemical shifts of N-H and NH₂ protons are highly dependent on solvent, concentration, and temperature and may exhibit exchange broadening.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 | C3 & C5 (pyrazole ring) |
| ~ 118 | C4 (pyrazole ring) |
| ~ 40 | -CH₂-NH₂ |
| ~ 35 | -CH₂-CH₂-CH₂- |
| ~ 25 | Pyrazole-CH₂- |
Note: Solvent is assumed to be DMSO-d₆.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 3150 - 3100 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| 1650 - 1550 | Medium | N-H bending (amine) |
| 1550 - 1450 | Medium | C=C and C=N stretching (pyrazole ring) |
| 1450 - 1350 | Medium | C-H bending (aliphatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 125.11 | [M]⁺ (Molecular Ion) |
| 110.09 | [M - NH₃]⁺ |
| 97.08 | [M - C₂H₄]⁺ |
| 81.07 | [Pyrazole ring fragment]⁺ |
| 30.05 | [CH₂NH₂]⁺ (Base Peak) |
Note: Fragmentation pattern is predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[1] For pyrazole derivatives, DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and allows for the observation of exchangeable protons.[1]
-
Instrumentation : A high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, is used for data acquisition.[2][3]
-
¹H NMR Acquisition :
-
A standard one-dimensional proton experiment is performed.
-
The spectral width is set to adequately cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set appropriately (e.g., 1-5 seconds) to ensure quantitative integration.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled carbon experiment (e.g., using a broadband decoupling sequence) is performed.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[5]
-
Data Acquisition :
-
A background spectrum of the clean, empty salt plate is first recorded.
-
The salt plate with the sample film is then placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] The instrument measures the absorption of infrared radiation at different frequencies.[7]
-
-
Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1 mg/mL).[8] The sample solution should be free of any particulate matter.[8]
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source is used. Common techniques for small molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition :
-
The sample solution is introduced into the ion source.
-
For ESI, the sample is nebulized and ionized by a high voltage, typically forming protonated molecules [M+H]⁺.
-
For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis : The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular weight can be determined from the molecular ion peak, and the fragmentation pattern provides structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization and structure elucidation of a synthesized compound like this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies required to obtain them. While the presented data is predictive, it serves as a valuable reference for researchers working on the synthesis and characterization of this and related pyrazole derivatives. The detailed protocols offer a standardized approach to ensure the acquisition of high-quality spectroscopic data, which is essential for unambiguous structure determination and advancing research in medicinal chemistry and drug development.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 1H-Pyrazole-4-propanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1H-Pyrazole-4-propanamine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the core chemical principles, standard experimental protocols for determination, and potential degradation pathways based on the known chemistry of pyrazole derivatives and aliphatic amines. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering detailed methodologies and a framework for data interpretation.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a propanamine side chain. The pyrazole moiety, an aromatic five-membered ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] The propanamine side chain introduces a primary amine group, which is expected to significantly influence the compound's physicochemical properties, including its solubility and stability. Understanding these properties is critical for the development of this compound for any potential therapeutic application.
Predicted Physicochemical Properties
The structure of this compound suggests a molecule with both hydrophilic (amine group, pyrazole nitrogens) and lipophilic (pyrazole ring, propane chain) characteristics.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₁₁N₃ | Based on chemical structure. |
| Molecular Weight | 125.17 g/mol | Calculated from the molecular formula. |
| pKa | ~9-10 (for the amine) | Typical range for a primary aliphatic amine. |
| LogP | Low to moderate | The pyrazole ring is less lipophilic than benzene, and the amine group increases hydrophilicity.[4] |
Solubility Profile
The solubility of this compound will be highly dependent on the pH of the solvent system due to the basic nature of the propanamine group.
Aqueous Solubility
-
In acidic solutions (pH < 7): The primary amine group will be protonated to form an ammonium salt. This salt is expected to be highly soluble in water.
-
In neutral water (pH ≈ 7): Moderate solubility is anticipated. The molecule can engage in hydrogen bonding with water via the amine and pyrazole nitrogen atoms.[5][6]
-
In basic solutions (pH > 10): The amine group will be in its free base form, which is less polar, likely leading to reduced aqueous solubility compared to its salt form.
Organic Solvent Solubility
Based on the general properties of pyrazole and amine compounds, the following solubility profile in organic solvents is expected:
| Solvent | Predicted Solubility | Rationale |
| Methanol, Ethanol | High | Polar protic solvents capable of hydrogen bonding.[5] |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, excellent for a wide range of organic molecules. |
| Dichloromethane, Chloroform | Moderate | Solvents with moderate polarity. |
| Hexane, Toluene | Low | Non-polar solvents are unlikely to effectively solvate the polar functional groups. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by quantification.
Objective: To determine the equilibrium solubility of this compound in various solvents and pH conditions.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH-buffered solutions, Methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
The solubility is reported in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile and Degradation Pathways
The stability of this compound must be evaluated under various stress conditions to identify potential degradation products and establish a shelf-life.[7][8]
Potential Degradation Pathways
-
Oxidation: The primary amine group and the pyrazole ring can be susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of imines, nitroso compounds, or ring-opened products.
-
Hydrolysis: While the core pyrazole ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring cleavage, although this is less common.[9]
-
Photostability: Exposure to UV or visible light may induce degradation. Photolytic degradation can involve complex radical reactions.
-
Thermal Degradation: The compound may degrade at elevated temperatures. The degradation profile would need to be determined by techniques such as thermogravimetric analysis (TGA).
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify likely degradation products and establish stability-indicating analytical methods.[10]
Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber (with controlled light/UV exposure)
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at a specified temperature (e.g., 60 °C) for a set time.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature for a set time.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a set time.
-
Photolytic Degradation: Expose a solution of the compound (and the solid compound) to light in a photostability chamber according to ICH Q1B guidelines.
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-PDA/MS method to separate the parent compound from any degradation products.
-
Characterize the degradation products using mass spectrometry and compare the chromatograms to a control sample.
Caption: Overview of the experimental workflow for forced degradation studies.
Summary and Recommendations
This compound is predicted to be a water-soluble compound, particularly in acidic conditions, due to its primary amine functionality. Its stability profile is likely to be influenced by its susceptibility to oxidation.
Recommendations for further research:
-
Conduct comprehensive solubility studies as outlined in section 3.3 to obtain quantitative data in pharmaceutically relevant solvents and buffers.
-
Perform forced degradation studies (section 4.2) to develop and validate a stability-indicating analytical method.
-
Initiate long-term stability studies under ICH-recommended storage conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) to determine the shelf-life of the compound.
-
Investigate the solid-state properties (e.g., polymorphism, hygroscopicity) as they can significantly impact both solubility and stability.
This guide provides the essential theoretical background and practical methodologies to thoroughly characterize the solubility and stability of this compound, paving the way for its further development.
References
- 1. ijrpr.com [ijrpr.com]
- 2. jetir.org [jetir.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. chromatographyonline.com [chromatographyonline.com]
In Silico Prediction of 1H-Pyrazole-4-propanamine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of 1H-Pyrazole-4-propanamine, a pyrazole derivative with potential therapeutic applications. This document outlines a systematic approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed hypothetical experimental protocols are provided to guide researchers in setting up and executing these computational experiments. The guide also summarizes potential biological targets for pyrazole derivatives based on existing literature, offering a starting point for bioactivity screening of this compound. All quantitative data from cited studies on related pyrazole compounds are presented in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz diagrams to visually represent key workflows and signaling pathways, enhancing the clarity and accessibility of the described computational processes.
Introduction
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The versatility of the pyrazole ring allows for diverse chemical modifications, leading to a vast chemical space for the development of novel therapeutic agents. This compound, as a member of this family, holds promise for interacting with various biological targets. In silico prediction methods offer a rapid and cost-effective approach to explore its potential bioactivities before embarking on extensive preclinical and clinical studies.[2]
This guide details a comprehensive in silico workflow to predict the bioactivity of this compound. The methodologies described are based on established computational techniques widely used in drug discovery and development.
Potential Biological Targets for Pyrazole Derivatives
A thorough literature review reveals that pyrazole derivatives have been investigated for their activity against a multitude of biological targets. These findings provide a rational basis for selecting potential targets for the in silico screening of this compound.
Table 1: Potential Biological Targets for Pyrazole Derivatives
| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference(s) |
| Kinases | Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK) 1/2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFRs) | Cancer, Inflammation | [3][4][5][6] |
| Enzymes | Dipeptidyl Peptidase IV (DPP-IV), Carbonic Anhydrase, 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Diabetes, Glaucoma, Tyrosinemia | [7][8][9][10] |
| Proteases | Trypanosoma cruzi Cysteine Protease (Cruzipain) | Chagas Disease | [11][12] |
| Receptors | - | Antidepressant | [13] |
| Various | Cancer Cell Lines (PC-3, B16F10, K562, etc.) | Cancer | [14] |
In Silico Bioactivity Prediction Workflow
A multi-step computational approach is recommended to build a comprehensive bioactivity profile for this compound.
Detailed Methodologies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is a powerful tool for understanding the binding mechanism and predicting the binding affinity.
Experimental Protocol:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Repair any missing side chains or loops using software like Modeller or Chimera.
-
Define the binding site based on the co-crystallized ligand or using a pocket detection algorithm.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder like Avogadro or ChemDraw.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Generate different conformers of the ligand.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina, GOLD, or Glide.[15]
-
Set the grid box to encompass the defined binding site.
-
Perform the docking simulation using the prepared protein and ligand files.
-
Analyze the resulting docking poses and scores (e.g., binding energy). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.[9]
-
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[16] These models can be used to predict the activity of new, untested compounds.
Experimental Protocol:
-
Data Collection:
-
Descriptor Calculation:
-
Calculate molecular descriptors for each compound in the dataset. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric, electronic properties). Software like RDKit or PaDEL-Descriptor can be used for this purpose.[16]
-
-
Model Building:
-
Model Validation:
-
Validate the model's predictive power using the test set and internal validation techniques like leave-one-out cross-validation (LOO-CV).[17]
-
Evaluate the statistical quality of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and root mean square error (RMSE).[2]
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Use the validated QSAR model to predict its biological activity.
-
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[8][18]
Experimental Protocol:
-
Ligand-Based Pharmacophore Modeling:
-
Select a set of active pyrazole derivatives for the target of interest.
-
Align the molecules based on a common scaffold.
-
Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.
-
Generate a pharmacophore model that represents these common features. Software like Discovery Studio or LigandScout can be used.[18]
-
-
Structure-Based Pharmacophore Modeling:
-
Use the 3D structure of the ligand-protein complex (from docking or crystallography).
-
Identify the key interaction points between the ligand and the protein.
-
Generate a pharmacophore model based on these interactions.
-
-
Model Validation:
-
Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound databases to identify novel molecules with the desired chemical features.
-
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy | ClinicSearch [clinicsearchonline.org]
- 8. 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. journal-academia.com [journal-academia.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Pyrazole Formation via Cyclocondensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development.[1] Their scaffold is present in a wide array of biologically active compounds, including well-known drugs like the anti-inflammatory agent celecoxib.[2][3][4] The synthesis of the pyrazole ring is a fundamental process in organic chemistry, with the cyclocondensation reaction being one of the most direct and versatile methods.[5][6] This guide provides an in-depth exploration of the mechanisms underlying pyrazole formation through cyclocondensation, complete with experimental considerations and quantitative data.
The primary and most classic method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9][10][11] This reaction is typically catalyzed by an acid and offers a straightforward route to a wide variety of substituted pyrazoles.[7][8]
Core Mechanism: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust and widely utilized method for constructing the pyrazole ring.[6][9] The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[3][12]
The generally accepted mechanism proceeds through the following key steps:
-
Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This initial attack leads to the formation of a hydrazone or enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of two water molecules) to yield the stable, aromatic pyrazole ring.[13]
The reaction is often facilitated by an acid catalyst, which protonates a carbonyl group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the hydrazine.[2][7][8]
Caption: General mechanism of the Knorr pyrazole synthesis.
Regioselectivity in the Knorr Synthesis
A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is regioselectivity. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5][9] The final product distribution is influenced by both steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.
Caption: Regioselectivity in the Knorr pyrazole synthesis.
Variations of Pyrazole Synthesis via Cyclocondensation
While the Knorr synthesis with 1,3-dicarbonyls is the most common, several other substrates can undergo cyclocondensation with hydrazines to form pyrazoles.
-
From α,β-Unsaturated Carbonyl Compounds (e.g., Chalcones): The reaction of α,β-unsaturated ketones and aldehydes with hydrazines typically yields pyrazoline intermediates.[5] These pyrazolines can then be oxidized to the corresponding aromatic pyrazoles.[5][14] In some cases, a one-pot addition-cyclocondensation followed by oxidative aromatization can be achieved.[5][6]
-
From β-Ketoesters: The condensation of hydrazines with β-ketoesters is a variation of the Knorr reaction that leads to the formation of pyrazolones, which are tautomers of hydroxypyrazoles.[13] These compounds are also of significant interest in medicinal chemistry.
-
From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazine derivatives is a long-established method for pyrazole synthesis.[5] However, similar to the use of unsymmetrical 1,3-dicarbonyls, this reaction can also result in a mixture of two regioisomers.[5]
-
From Enaminones: β-enaminones are also effective substrates for pyrazole synthesis.[5] They can react with hydrazines to form pyrazoles, often with high regioselectivity.
Experimental Protocols
The following are generalized and specific examples of experimental procedures for pyrazole synthesis via cyclocondensation.
General Protocol for Knorr Pyrazole Synthesis
-
Reactant Dissolution: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, acetic acid, or N,N-dimethylformamide (DMF).
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required to liberate the free hydrazine.
-
Catalyst Addition (if necessary): Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or sulfuric acid).
-
Reaction: Heat the reaction mixture to reflux or stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Specific Example: Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst[6][7]
-
Procedure: A mixture of phenylhydrazine, ethyl acetoacetate, and a catalytic amount of nano-ZnO is subjected to controlled reaction conditions.
-
Advantages: This method is highlighted for its high efficiency, excellent yield (up to 95%), short reaction time, and straightforward work-up procedure.[5][6]
Quantitative Data Summary
The following table summarizes various reaction conditions and reported yields for the synthesis of pyrazole derivatives via cyclocondensation.
| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Phenylhydrazine, Ethyl acetoacetate | Nano-ZnO | 1,3,5-Substituted Pyrazole | 95 | [5] |
| 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted Pyrazoles | 59-98 | [5] |
| Chalcones, Arylhydrazines | --INVALID-LINK--, one-pot | 1,3,5-Triarylpyrazoles | ~82 | [5] |
| Electron-deficient olefins, α-Diazoesters/amides | Oxone, CTAB | 3,5-Substituted Pyrazoles | Moderate to excellent | [5] |
| Aldehyde hydrazones, Electron-deficient olefins | I₂, TBHP, DMF, 80 °C | Substituted Pyrazoles | 35 | [1] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a pyrazole derivative.
Caption: A typical experimental workflow for pyrazole synthesis.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. researchgate.net [researchgate.net]
Physicochemical Characteristics of Aminopyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazole derivatives have emerged as a critical scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Their diverse biological activities, including roles as kinase inhibitors in oncology and inflammatory diseases, have spurred extensive research into their structure-activity relationships. A thorough understanding of the physicochemical properties of these compounds is paramount for effective drug design and development, influencing everything from solubility and permeability to metabolic stability and target engagement. This technical guide provides an in-depth overview of the core physicochemical characteristics of aminopyrazole compounds, detailed experimental protocols for their determination, and a visualization of their involvement in key signaling pathways.
Core Physicochemical Properties of Aminopyrazole Derivatives
The physicochemical properties of aminopyrazole derivatives can be finely tuned through substituent modifications on the pyrazole ring and the amino group. These modifications significantly impact key parameters such as solubility, acidity/basicity (pKa), lipophilicity (logP), melting point, and chemical stability.
Data Presentation
The following tables summarize the available quantitative physicochemical data for a selection of aminopyrazole compounds.
Table 1: Physicochemical Properties of Selected Aminopyrazole Derivatives
| Compound Name | Structure | Melting Point (°C) | Aqueous Solubility | pKa | logP |
| 3-Aminopyrazole | 34-37[1] | Very soluble[2] | 15.28 (Predicted)[1] | -0.29[3] | |
| 3-Amino-4-cyanopyrazole | 172-174[4] | Low in water, high in alcoholic solvents[4] | 11.58 (Predicted)[4] | Not available | |
| 5-Amino-1-phenylpyrazole-4-carboxamide | 181[2] | Varies with solvent polarity and pH[2] | Not available | Not available | |
| 3-Amino-5-phenylpyrazole | 124-127[5] | Not available | Not available | Not available | |
| 5-Amino-3-methyl-1-phenylpyrazole | 114-117 | 6.051 g/L at 25°C[6] | 3.88 (Predicted)[6] | 1.76[6] | |
| 5-Amino-1-phenylpyrazole-4-carboxylic acid | 186-192[7] | Not available | Not available | Not available |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid aminopyrazole compound is added to a known volume of a buffered aqueous solution (typically phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Equilibration: The resulting suspension is placed in a sealed container and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the aminopyrazole compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.
Protocol:
-
Sample Preparation: A known amount of the aminopyrazole compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., water-methanol or water-DMSO) for poorly soluble compounds. The initial pH of the solution is adjusted to be well below the expected pKa for a basic group or well above for an acidic group using a standardized acid (e.g., HCl) or base (e.g., NaOH).
-
Titration: The solution is titrated with a standardized solution of a strong base (for acidic compounds) or a strong acid (for basic compounds) of known concentration. The titrant is added in small, precise increments.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.
-
Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized. For multiprotic compounds, multiple inflection points may be observed.
Determination of Lipophilicity (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a rapid and efficient method for estimating the octanol-water partition coefficient (logP).
Protocol:
-
Column and Mobile Phase Selection: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Isocratic Elution: A series of isocratic elutions are performed with varying concentrations of the organic modifier.
-
Retention Time Measurement: The retention time (t_R) of the aminopyrazole compound is measured for each mobile phase composition. The dead time (t_0), the retention time of an unretained compound, is also determined.
-
Calculation of Capacity Factor: The capacity factor (k) is calculated for each mobile phase composition using the formula: k = (t_R - t_0) / t_0.
-
Extrapolation to 100% Aqueous Phase: A plot of log(k) versus the percentage of the organic modifier is created. The y-intercept of this plot, obtained by linear extrapolation, represents the logarithm of the capacity factor in 100% aqueous mobile phase (log k_w).
-
Correlation with Known logP Values: A calibration curve is generated by plotting the experimentally determined log k_w values of a set of standard compounds against their known logP values.
-
logP Determination: The logP of the aminopyrazole compound is then determined from the calibration curve using its measured log k_w value.
Signaling Pathway Involvement
Aminopyrazole derivatives are well-documented as inhibitors of various protein kinases, thereby modulating key signaling pathways implicated in cancer and inflammation.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant FGFR signaling is a driver in numerous cancers. Aminopyrazole-based inhibitors can block the ATP-binding site of FGFR, thereby inhibiting downstream signaling.
Caption: FGFR Signaling Pathway and Point of Inhibition.
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The JNK pathway, a subset of the MAPK signaling cascade, is involved in cellular responses to stress, inflammation, and apoptosis. Specific aminopyrazole derivatives can inhibit JNK activity.
Caption: JNK Signaling Pathway and Point of Inhibition.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is implicated in various immune and inflammatory disorders. Aminopyrazole-based compounds have been developed as potent JAK inhibitors.
Caption: JAK/STAT Signaling Pathway and Point of Inhibition.
Experimental Workflow for Physicochemical Characterization
A systematic workflow is essential for the efficient and comprehensive physicochemical profiling of novel aminopyrazole compounds.
Caption: Physicochemical Characterization Workflow.
Conclusion
The aminopyrazole scaffold represents a privileged structure in modern drug discovery. A comprehensive understanding and systematic evaluation of the physicochemical characteristics of its derivatives are fundamental to the successful development of novel therapeutics. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating informed decision-making in the design and optimization of aminopyrazole-based drug candidates. By integrating these principles into the drug discovery workflow, the scientific community can continue to unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-pyrazolecarbonitrile | 16617-46-2 [chemicalbook.com]
- 5. 3-Amino-5-phenylpyrazole 98 1572-10-7 [sigmaaldrich.com]
- 6. 5-Amino-3-methyl-1-phenylpyrazole CAS#: 1131-18-6 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics
A Technical Guide to Key Therapeutic Targets and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to engage in diverse biological interactions have propelled the development of a multitude of approved drugs and clinical candidates. Pyrazole-based compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This in-depth technical guide elucidates the core therapeutic targets of pyrazole derivatives, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Key Therapeutic Targets of Pyrazole-Based Compounds
The therapeutic efficacy of pyrazole-containing drugs stems from their ability to selectively interact with a wide array of biological targets. The following sections detail some of the most significant targets and the pyrazole-based compounds that modulate their activity.
Protein Kinases: Precision Targeting in Oncology and Inflammation
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.
Notable Pyrazole-Based Kinase Inhibitors:
-
Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK), crucial for B-cell signaling. It is used in the treatment of certain B-cell malignancies.
-
Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2), it is employed in the management of myelofibrosis and other myeloproliferative neoplasms.[1][2][3][4][5]
-
Axitinib: A multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), playing a key role in angiogenesis.[6][7][8][9][10]
-
BCR-Abl Kinase Inhibitors: Several pyrazole derivatives have been developed as potent inhibitors of the BCR-Abl fusion protein, a key driver in chronic myeloid leukemia (CML).[11]
Signaling Pathway Visualization:
Cyclooxygenase-2 (COX-2): Targeted Anti-inflammatory Action
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][13] Pyrazole-based compounds, most notably Celecoxib, have been designed as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity provides anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[12]
Signaling Pathway Visualization:
Poly(ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality in Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair.[14][15][16] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[16] Niraparib is an FDA-approved pyrazole-containing PARP inhibitor used in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[14]
Signaling Pathway Visualization:
Phosphodiesterase Type 5 (PDE5): Modulating cGMP Signaling
Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[17][18][19][20][21] Sildenafil, a well-known pyrazole-based drug, is a potent and selective inhibitor of PDE5. By preventing the breakdown of cGMP, sildenafil enhances the effects of nitric oxide (NO) and promotes vasodilation, which is the basis for its use in treating erectile dysfunction and pulmonary hypertension.[17][19]
Signaling Pathway Visualization:
Quantitative Data on Pyrazole-Based Compounds
The following tables summarize the inhibitory activities of representative pyrazole-based compounds against their respective targets.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound/Drug | Target Kinase | IC₅₀ (nM) | Cell Line/Assay | Reference |
| Compound 7a | BCR-Abl | 14.2 | Kinase-Glo assay | [14] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 | Kinase assay | [11] |
| Compound 18c | EGFR | 4.98 | Kinase inhibitory assay | [22] |
| Compound 18c | HER2 | 9.85 | Kinase inhibitory assay | [22] |
| Compound 3 | EGFR | 60 | EGFR kinase assay kit | [9] |
| Compound 9 | VEGFR-2 | 220 | VEGFR-2 kinase assay kit | [9] |
Table 2: COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [18] |
| Fluorinated Compound 12 | - | 0.049 | 253.1 | [23] |
| Fluorinated Compound 13 | - | 0.057 | 201.8 | [23] |
| Fluorinated Compound 14 | - | 0.054 | 214.8 | [23] |
Table 3: Thrombin Inhibitory Activity of Acylated 1H-Pyrazol-5-amines
| Compound | Thrombin (FIIa) IC₅₀ (nM) | Mechanism | Reference |
| Compound 24e | 16 | Covalent (Serine-trapping) | [13][24] |
| Compound 34a | 80 | Covalent (Serine-trapping) | [13] |
| Compound 34b | - | Covalent (Serine-trapping) | [13] |
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazoline Derivatives
| Compound | AChE IC₅₀ (µM) | Standard Drug (Donepezil) IC₅₀ (µM) | Reference |
| Compound 2l | 0.040 | 0.021 | [15][25] |
| Compound 2j | 0.062 | 0.021 | [25] |
| Compound 2a | 0.107 | 0.021 | [25] |
| Compound 2g | 0.122 | 0.021 | [25] |
| Compound 3g | 0.338 | - | [5] |
Table 5: Carbonic Anhydrase (CA) Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Standard Drug (AAZ) Ki (nM) | Reference |
| Compound 1f | 58.8 | - | 250 (hCA I) | [6][12] |
| Compound 1g | 66.8 | - | 250 (hCA I) | [6][12] |
| Compound 1k | 88.3 | - | 250 (hCA I) | [6][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-based compounds.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole-based compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Pyrazole test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control inhibitor (known inhibitor of the kinase)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole test compounds in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compounds, positive control, and DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant kinase enzyme solution to all wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-30 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.
Experimental Protocol for In Vitro COX-2 Inhibition Assay
Objective: To determine the IC₅₀ values of a pyrazole-based compound for COX-1 and COX-2 enzymes to assess its potency and selectivity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Pyrazole test compound (e.g., Celecoxib)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)
-
96-well microplates
Procedure:
-
Enzyme Pre-incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the pyrazole test compound or vehicle (DMSO) in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Time: Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Reaction Termination: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
Experimental Protocol for Thrombin Inhibition Assay and Covalent Mechanism Validation
Objective: To determine the inhibitory potency of a pyrazole-based compound against thrombin and to confirm a covalent binding mechanism.
Part A: Thrombin Inhibition Assay
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG 8000)
-
Pyrazole test compound
-
96-well microplates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Setup: Add the assay buffer, pyrazole test compound at various concentrations, and human α-thrombin to the wells of a 96-well plate.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate.
-
Data Acquisition: Monitor the change in absorbance at 405 nm over time using a plate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (rate of substrate cleavage) for each compound concentration. Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC₅₀ value.
Part B: Mass-Shift Assay for Covalent Mechanism Validation
Objective: To confirm the covalent binding of the pyrazole inhibitor to thrombin by detecting a mass increase corresponding to the acyl moiety of the inhibitor.[13][19][21][24]
Materials:
-
Human α-thrombin
-
Pyrazole test compound
-
Incubation buffer
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Incubation: Incubate human α-thrombin with an excess of the pyrazole test compound in the incubation buffer for a defined period to allow for covalent modification.
-
Sample Preparation: Prepare the protein sample for mass spectrometry analysis, which may involve desalting or buffer exchange.
-
Mass Spectrometry Analysis: Analyze the intact protein mass of both the unmodified thrombin (control) and the inhibitor-treated thrombin using mass spectrometry.
-
Data Analysis: Compare the mass spectra of the control and treated samples. A mass increase in the treated sample corresponding to the molecular weight of the acyl fragment of the pyrazole inhibitor confirms covalent bond formation with the catalytic serine residue of thrombin.
Experimental Protocol for NADPH Oxidase Inhibition Assay
Objective: To assess the ability of a pyrazole compound to inhibit the production of reactive oxygen species (ROS) by NADPH oxidase.
Materials:
-
Cell line expressing NADPH oxidase (e.g., differentiated HL-60 cells)
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate NADPH oxidase
-
Lucigenin or dihydroethidium (DHE) as a chemiluminescent or fluorescent probe for superoxide
-
Pyrazole test compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well white or black microplates
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Prepare a suspension of differentiated HL-60 cells in the assay buffer.
-
Compound Incubation: Add the pyrazole test compound at various concentrations to the cell suspension in the wells of a microplate and incubate for a short period.
-
Probe Addition: Add the ROS detection probe (lucigenin or DHE) to the wells.
-
Stimulation: Initiate ROS production by adding PMA to the wells.
-
Signal Detection: Immediately measure the chemiluminescence or fluorescence signal over time using a plate reader.
-
Data Analysis: Calculate the rate of ROS production for each condition. Determine the percentage of inhibition of NADPH oxidase activity by the pyrazole compound at different concentrations and calculate the IC₅₀ value.
Experimental Protocol for GSK3β Inhibition and Nrf2 Activation Assay
Objective: To evaluate the effect of a pyrazole compound on the inhibition of Glycogen Synthase Kinase 3β (GSK3β) and the subsequent activation of the Nrf2 antioxidant response.
Part A: GSK3β Kinase Assay
This assay can be performed using a similar protocol to the general kinase inhibition assay described above, using recombinant GSK3β and a specific substrate (e.g., a phosphopeptide).
Part B: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Materials:
-
Cell line (e.g., HepG2)
-
Pyrazole test compound
-
Oxidative stress inducer (optional, e.g., tert-butylhydroquinone)
-
Fixation and permeabilization buffers
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the pyrazole compound at various concentrations for a defined period.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-containing buffer (e.g., 0.1% Triton X-100).
-
Immunostaining: Incubate the cells with the primary antibody against Nrf2, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
-
Analysis: Quantify the nuclear fluorescence intensity of Nrf2. An increase in nuclear Nrf2 staining in compound-treated cells compared to control cells indicates Nrf2 activation.
This comprehensive guide provides a foundational understanding of the therapeutic potential of pyrazole-based compounds, their key molecular targets, and the experimental methodologies required for their rigorous evaluation. The versatility of the pyrazole scaffold continues to inspire the design and development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PathWhiz [pathbank.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Hybrid In Silico Approach for Identifying Dual VEGFR/RAS Inhibitors as Potential Anticancer and Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 14. A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ClinPGx [clinpgx.org]
- 25. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Substituted 1H-Pyrazoles: A Technical Guide for Drug Discovery Professionals
Introduction
The 1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and steric environment, enabling diverse interactions with biological targets. The versatility of pyrazole chemistry allows for the creation of a vast chemical space through the introduction of various substituents at different positions of the ring, profoundly influencing the pharmacological profile of the resulting derivatives.[1] This technical guide provides an in-depth exploration of the chemical space of substituted 1H-pyrazoles, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their role as kinase and cyclooxygenase-2 (COX-2) inhibitors.
Key Synthetic Strategies for Substituted 1H-Pyrazoles
The construction of the pyrazole core can be achieved through several synthetic methodologies, ranging from classical condensation reactions to modern multi-component and microwave-assisted approaches.
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, remains a cornerstone for the synthesis of pyrazoles.[2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3] The regioselectivity of the reaction is a key consideration when using unsymmetrical dicarbonyl compounds.[1]
Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazole
-
Materials: Phenylhydrazine, ethyl acetoacetate, ethanol, glacial acetic acid.
-
Procedure:
-
To a solution of phenylhydrazine (1.0 equivalent) in ethanol, add ethyl acetoacetate (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol to afford the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Multi-Component Synthesis of Pyranopyrazoles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. The synthesis of pyranopyrazoles, a class of fused heterocyclic compounds with significant biological activities, is often achieved through a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile.[4][5]
Experimental Protocol: One-Pot Synthesis of a Pyranopyrazole Derivative
-
Materials: Hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde (e.g., benzaldehyde), malononitrile, ethanol, and a catalyst (e.g., piperidine or L-proline).
-
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and hydrazine hydrate (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine or L-proline to the mixture.
-
Stir the reaction mixture at room temperature or gentle heat for the time indicated by TLC monitoring.
-
The product often precipitates from the reaction mixture upon completion.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the desired pyranopyrazole derivative.
-
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles.[6][7] This technique is particularly effective for the synthesis of pyrazole derivatives.[8][9]
Experimental Protocol: Microwave-Assisted Synthesis of a Chalcone-Derived Pyrazole
-
Materials: A substituted chalcone, hydrazine hydrate, ethanol, and a catalytic amount of acetic acid.
-
Procedure:
-
In a microwave-safe reaction vessel, dissolve the chalcone (1.0 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol.
-
Add a few drops of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and power for a short duration (typically 5-15 minutes).
-
After cooling, the product may precipitate. Collect the solid by filtration or remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Biological Activities of Substituted 1H-Pyrazoles
Substituted 1H-pyrazoles exhibit a remarkable range of pharmacological activities, making them attractive scaffolds for drug discovery.
Kinase Inhibition
Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
Caption: Workflow for the discovery and development of pyrazole-based kinase inhibitors.
Table 1: IC50 Values of Representative Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Aurora A | 160 | [10] |
| Pyrazole-based Akt inhibitor | Akt1 | 1.3 | [10] |
| Pyrazole derivative | Chk2 | 41.64 | [10] |
| Pyrazole derivative | P. falciparum CDK1 | 56 | [10] |
Cyclooxygenase-2 (COX-2) Inhibition
Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Celecoxib, a well-known COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold.[11]
Caption: Mechanism of COX-2 inhibition by Celecoxib.
Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Celecoxib
| Enzyme | IC50 (µM) |
| COX-1 | 15 |
| COX-2 | 0.04 |
| COX-1/COX-2 Ratio | 375 |
Data compiled from various sources.
Antimicrobial Activity
The pyrazole nucleus is also a common feature in compounds exhibiting antibacterial and antifungal properties. The introduction of different substituents on the pyrazole ring allows for the modulation of antimicrobial potency and spectrum of activity.[12][13]
Table 3: Minimum Inhibitory Concentration (MIC) Values of Representative Antimicrobial Pyrazole Derivatives
| Compound/Drug | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| Pyrazole Derivative 1 | 62.5 | >125 | 7.8 | [12] |
| Pyrazole Derivative 2 | <1 | <1 | - | [12] |
| Pyranopyrazole 5c | - | 6.25 | - | [12] |
| Chloramphenicol | >125 | >125 | - | [12] |
| Ciprofloxacin | - | - | - | [12] |
| Clotrimazole | - | - | >7.8 | [12] |
Signaling Pathways Modulated by Pyrazole-Containing Drugs
The JAK-STAT Signaling Pathway and Ruxolitinib
Ruxolitinib is a pyrazole-containing Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera. It functions by inhibiting JAK1 and JAK2, thereby blocking the downstream signaling of the JAK-STAT pathway, which is crucial for the proliferation of hematopoietic cells and the production of inflammatory cytokines.[14]
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
Conclusion
The chemical space of substituted 1H-pyrazoles is vast and rich with therapeutic potential. The synthetic accessibility of the pyrazole core, coupled with the ability to fine-tune its physicochemical and pharmacological properties through substituent modifications, ensures its continued prominence in drug discovery. This guide has provided an overview of key synthetic methods, highlighted significant biological activities with quantitative data, and visualized the mechanisms of action for prominent pyrazole-based drugs. For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationships within this chemical space is paramount for the rational design of next-generation therapeutics.
References
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing 1H-Pyrazole-4-propanamine in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a common factor in the progression of numerous diseases, particularly cancer, making them a primary focus for therapeutic drug development. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form the core of numerous successful kinase inhibitors.[1][2] 1H-Pyrazole-4-propanamine, a member of this class, presents a promising starting point for screening campaigns aimed at discovering novel kinase inhibitors. These application notes provide a comprehensive guide for researchers on utilizing this compound and its analogs in kinase inhibitor screening, complete with detailed protocols and data presentation formats.
Kinase Targets and Data Presentation
Pyrazole-based compounds have demonstrated inhibitory activity against a wide range of kinases. While specific data for this compound is not extensively documented in publicly available literature, the following tables summarize the activity of various pyrazole derivatives against key kinase families, offering a valuable reference for potential screening targets and a template for data presentation.
Table 1: Inhibitory Activity of Pyrazole-Based Compounds Against Various Kinases
| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference |
| Pyrazole Derivatives | Akt1 | 0.08 (Ki) | [2] |
| Pyrazole Derivatives | ALK | 2.9 | [2] |
| Pyrazole Derivatives | Aurora A | 160 | [2] |
| Pyrazole Derivatives | Chk2 | 17.9 | [2] |
| Pyrazole Derivatives | CDK2 | 5 | [3] |
| Pyrazole Derivatives | CDK5 | 3 | [3] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 7 | [3] |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 | [4] |
| Pyrazole Compounds | TβRI | 15 (Ki) | [5] |
| Ruxolitinib (pyrazole-containing) | JAK1, JAK2 | ~3 | [6] |
Table 2: Cellular Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | HCT116 (colon) | 0.95 | [2] |
| Compound 6 | HCT116 (colon) | 0.39 | [2] |
| Compound 6 | MCF-7 (breast) | 0.46 | [2] |
| 1,3,4-trisubstituted pyrazole | HePG-2 (liver) | 29.23 | [7] |
| 1,3,4-trisubstituted pyrazole | PC-3 (prostate) | 18.81 | [7] |
| 1,3,4-trisubstituted pyrazole | A-549 (lung) | 33.07 | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the context of kinase inhibition is crucial for understanding the mechanism of action. The following diagrams illustrate a general experimental workflow for kinase inhibitor screening and a key signaling pathway often targeted by pyrazole-based compounds.
Caption: General workflow for screening and characterizing kinase inhibitors.
Caption: Simplified PI3K/Akt signaling pathway, a common target for pyrazole inhibitors.[2]
Experimental Protocols
The following are detailed protocols for key assays in a kinase inhibitor screening cascade.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced in a kinase reaction; less ADP corresponds to greater inhibition.
Materials:
-
Kinase of interest and its specific substrate
-
This compound (or derivatives) dissolved in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the diluted compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.[2]
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[2]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the substrate. The final ATP concentration should be near the Km value for the specific kinase.[2]
-
Incubate for 30-60 minutes at 30°C.[2]
-
Stop the reaction and measure ADP production by following the ADP-Glo™ manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or derivatives)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[2]
-
Incubate for 48-72 hours at 37°C in a CO2 incubator.[2]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]
Protocol 3: Western Blot for Target Engagement
This protocol determines if the inhibitor affects the phosphorylation of its target kinase or downstream substrates within the cell.
Materials:
-
Cancer cell line of interest
-
This compound (or derivatives)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (for phosphorylated and total target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a set time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[1]
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[1]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[1]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total target protein or a housekeeping protein (e.g., GAPDH).[1]
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.[1]
Conclusion
The pyrazole scaffold is a versatile and valuable starting point for the discovery of novel kinase inhibitors. The protocols and data presentation formats provided in these application notes offer a robust framework for researchers to screen and characterize compounds such as this compound and its derivatives. A systematic approach, beginning with in vitro assays and progressing to cell-based validation, is essential for identifying promising lead candidates for further development in the fight against diseases driven by kinase dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrazole-4-propanamine in Anti-Inflammatory Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pyrazole Derivatives as Anti-Inflammatory Agents
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Many pyrazole-containing compounds have been identified as potent anti-inflammatory agents.[2] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2), and the modulation of pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[2][3] The well-known selective COX-2 inhibitor, Celecoxib, features a pyrazole core structure, highlighting the therapeutic potential of this scaffold in treating inflammatory conditions.[1][2]
Data Presentation
The anti-inflammatory activity of a compound is typically quantified by its ability to inhibit the production of inflammatory mediators. The data is often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition in vitro.
Table 1: Hypothetical Anti-inflammatory Activity of 1H-Pyrazole-4-propanamine
| Assay | Parameter Measured | IC50 Value (µM) [Hypothetical] | % Inhibition at X µM [Hypothetical] |
| Cell Viability (MTT) | Cytotoxicity | > 100 | < 5% at 100 µM |
| Griess Assay | Nitric Oxide (NO) Production | 25.5 | 65% at 50 µM |
| ELISA | TNF-α Production | 15.2 | 72% at 50 µM |
| ELISA | IL-6 Production | 22.8 | 68% at 50 µM |
| COX-2 Inhibition Assay | Prostaglandin E2 (PGE2) | 10.5 | 85% at 50 µM |
Experimental Protocols
The following are detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory potential of this compound. The lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line is a widely used and accepted model for this purpose.[4][5]
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the cytotoxic concentration of the test compound to ensure that the observed anti-inflammatory effects are not a result of cell death.[4]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the level of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.[6]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[4]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[3]
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at an appropriate density.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Visualizations
Signaling Pathway
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note: Synthesis of 1H-Pyrazole-4-propanamine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis of 1H-Pyrazole-4-propanamine from 3-(1H-pyrazol-4-yl)propanal using a one-pot reductive amination method.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of various pharmacologically active compounds. The pyrazole moiety is a common scaffold in numerous drugs. The propanamine side chain at the 4-position offers a versatile handle for further functionalization. This protocol details a reliable and efficient one-pot reductive amination procedure for the synthesis of this compound. The reaction proceeds by the condensation of 3-(1H-pyrazol-4-yl)propanal with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine.[1][2][3]
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
This protocol is based on established methods for the reductive amination of aldehydes to primary amines.[4][5][6][7]
Materials:
-
3-(1H-pyrazol-4-yl)propanal
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 3-(1H-pyrazol-4-yl)propanal (1.0 eq).
-
Addition of Reagents: Add anhydrous methanol (approximately 0.2 M concentration relative to the aldehyde). To this solution, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a single portion, add sodium cyanoborohydride (1.5 eq).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of DCM/MeOH with 1% triethylamine) to afford the pure this compound.
Quantitative Data
The following table summarizes representative data for the reductive amination of a heterocyclic aldehyde to a primary amine, which can be expected for this protocol.
| Parameter | Value | Notes |
| Starting Material | 3-(1H-pyrazol-4-yl)propanal | - |
| Amine Source | Ammonium Acetate | Provides both ammonia and a mild acidic catalyst for imine formation. |
| Reducing Agent | Sodium Cyanoborohydride | Selective for the imine over the aldehyde.[2][8][10] |
| Solvent | Methanol | Common solvent for reductive amination. |
| Reaction Temperature | 0 °C to Room Temperature | Standard conditions for this type of reaction. |
| Reaction Time | 12 - 24 hours | Dependent on substrate reactivity; reaction should be monitored. |
| Typical Yield | 60 - 85% | Based on analogous reductive aminations of heterocyclic aldehydes. |
| Purity (Post-Column) | >95% | As determined by NMR and LC-MS analysis. |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the reductive amination synthesis of this compound.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Developing Cell-Based Assays for 1H-Pyrazole-4-propanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of cell-based assays to characterize the biological activity of 1H-Pyrazole-4-propanamine. Based on its structural similarity to known bioactive molecules, particularly histamine analogues like betahistine, the primary hypothesized targets are histamine receptors.[1][2][3][4][5] Therefore, the following protocols focus on assays to investigate the interaction of this compound with histamine H1 and H3 receptors, along with general cell health assays to assess cytotoxicity and proliferation.
Hypothesized Biological Target and Signaling Pathways
This compound is a structural analogue of histamine, suggesting it may act as a modulator of histamine receptors. Betahistine, a well-characterized analogue, functions as a weak agonist of the histamine H1 receptor and a more potent antagonist of the histamine H3 receptor.[1][3][5]
-
Histamine H1 Receptor (H1R): Typically coupled to Gq/11, activation of H1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[6]
-
Histamine H3 Receptor (H3R): This receptor is primarily coupled to the Gi/o protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]
The following diagrams illustrate the hypothesized signaling pathways.
Caption: Hypothesized H1 Receptor Agonist Signaling Pathway.
Caption: Hypothesized H3 Receptor Antagonist Signaling Pathway.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
| Assay Type | Cell Line | Compound | Parameter | Value |
| Calcium Flux | HEK293-H1R | This compound | EC50 | e.g., 1.5 µM |
| cAMP Accumulation | CHO-H3R | This compound | IC50 | e.g., 0.8 µM |
| Cytotoxicity | HeLa | This compound | IC50 (48h) | e.g., > 50 µM |
| Cell Proliferation | A549 | This compound | GI50 (72h) | e.g., 25 µM |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Calcium Flux Assay for H1 Receptor Agonism
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like H1R.
Workflow:
Caption: Calcium Flux Assay Workflow.
Materials:
-
HEK293 cells stably expressing the human H1 receptor (HEK293-H1R)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
96-well black, clear-bottom cell culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Histamine (positive control)
-
H1R antagonist (e.g., Mepyramine) (negative control)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed HEK293-H1R cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the Fluo-4 AM loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Addition: Prepare serial dilutions of this compound, histamine, and the H1R antagonist.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Inject the compound dilutions into the respective wells.
-
Data Acquisition: Continue to measure fluorescence intensity for 2-3 minutes post-injection.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50 value.
Protocol 2: cAMP Assay for H3 Receptor Antagonism
This assay measures the accumulation of cAMP in response to the inhibition of Gi-coupled receptors like H3R.
Workflow:
Caption: cAMP Accumulation Assay Workflow.
Materials:
-
CHO-K1 cells stably expressing the human H3 receptor (CHO-H3R)
-
Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Forskolin
-
R-α-methylhistamine (H3R agonist)
-
This compound
-
Thioperamide (H3R antagonist, positive control)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed CHO-H3R cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
Compound Pre-incubation: Prepare serial dilutions of this compound and the positive control.
-
Remove the culture medium and add the compound dilutions to the cells. Incubate for 15-30 minutes.
-
Cell Stimulation: Prepare a stimulation buffer containing Forskolin and R-α-methylhistamine.
-
Add the stimulation buffer to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability by measuring the metabolic activity of the cells.
Workflow:
Caption: MTT Cytotoxicity Assay Workflow.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Appropriate cell culture medium with supplements
-
96-well cell culture plates
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control.
-
Remove the medium and add the compound dilutions to the cells. Incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[7]
Protocol 4: Cell Proliferation Assay (CyQUANT® Assay)
This assay quantifies cell proliferation by measuring the cellular DNA content.
Materials:
-
Human cancer cell line
-
Appropriate cell culture medium with supplements
-
96-well black, clear-bottom cell culture plates
-
This compound
-
CyQUANT® GR dye/cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 72 hours.
-
Cell Lysis and Dye Binding: Remove the culture medium and freeze the plate at -80°C.
-
Thaw the plate and add the CyQUANT® GR dye/cell lysis buffer to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity with excitation at ~485 nm and emission detection at ~530 nm.
-
Data Analysis: Calculate the percentage of growth inhibition (GI) relative to the vehicle control and determine the GI50 value.[8]
References
- 1. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]
- 4. 1mg.com [1mg.com]
- 5. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
1H-Pyrazole-4-propanamine as a Scaffold for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the utilization of the 1H-Pyrazole-4-propanamine scaffold in drug discovery, with a particular focus on its application in the development of novel antidepressant agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. The this compound framework, a specific embodiment of this scaffold, has demonstrated significant potential, most notably in the development of monoamine reuptake inhibitors for the treatment of depression. This document will delve into the synthesis, pharmacological activity, and experimental evaluation of derivatives based on this scaffold, with a primary focus on the prototypical compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, also known as fezolamine.
Featured Compound: N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (Fezolamine)
Fezolamine is a non-tricyclic antidepressant that acts as a serotonin, norepinephrine, and dopamine reuptake inhibitor.[1] In preclinical studies, it has shown potency comparable to the established antidepressant imipramine.[2] A key feature of its structure-activity relationship (SAR) is the critical positioning of the diphenyl substituents, as the isomeric N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine is reportedly inactive.[2]
Quantitative Data
While specific IC50 or Ki values for fezolamine are not consistently reported across publicly available literature, preclinical pharmacological profiles indicate its activity as a triple reuptake inhibitor. In vitro studies have shown it to be 3 to 4 times more selective in blocking the synaptosomal uptake of norepinephrine compared to serotonin or dopamine.[3]
| Compound | Target | Activity | Reference |
| N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (Fezolamine) | Norepinephrine Transporter (NET) | 3-4x more selective vs. SERT and DAT | [3] |
| Serotonin Transporter (SERT) | Active | [1] | |
| Dopamine Transporter (DAT) | Active | [1] | |
| Imipramine (Reference) | Multiple | Equipotent in animal models | [2] |
Signaling Pathway: Monoamine Reuptake Inhibition
The therapeutic effect of fezolamine and related compounds is attributed to their ability to block the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft. This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Caption: Monoamine Reuptake Inhibition by this compound Derivatives.
Experimental Protocols
Synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine
The synthesis of the title compound is achieved through a two-step process involving a Michael addition followed by reductive alkylation.[2]
Caption: Synthetic Workflow for N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine.
Protocol:
Step 1: 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile (Michael Addition)
-
To a solution of 3,4-diphenyl-1H-pyrazole in a suitable solvent (e.g., dioxane), add a catalytic amount of a strong base (e.g., Triton B).
-
Add acrylonitrile to the reaction mixture.
-
Heat the mixture under reflux for a specified period (e.g., 18 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired nitrile intermediate.
Step 2: N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (Reductive Alkylation)
-
Dissolve the 3-(3,4-diphenyl-1H-pyrazol-1-yl)propanenitrile intermediate in a suitable solvent (e.g., ethanol) saturated with ammonia.
-
Add an aqueous solution of formaldehyde.
-
Introduce a hydrogenation catalyst (e.g., Raney nickel).
-
Hydrogenate the mixture in a Parr apparatus at elevated pressure and temperature (e.g., 50 psi, 80 °C).
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Monoamine Reuptake Inhibition Assay
This assay determines the ability of a test compound to inhibit the reuptake of radiolabeled monoamine neurotransmitters into synaptosomes or cells expressing the respective transporters.
Materials:
-
Rat brain tissue (for synaptosome preparation) or cell lines expressing human SERT, NET, and DAT.
-
Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.
-
Test compound (e.g., fezolamine) and reference inhibitors (e.g., imipramine, fluoxetine, desipramine, GBR 12909).
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Scintillation counter and vials.
Protocol:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from rat brain tissue or culture cells expressing the monoamine transporters to the desired confluency.
-
Incubation: Pre-incubate the synaptosomes or cells with various concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to the incubation mixture to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) samples. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Antidepressant Activity Assays
1. Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant activity. It is based on the observation that animals administered antidepressants will spend more time in active, escape-oriented behaviors and less time immobile when placed in an inescapable cylinder of water.
Materials:
-
Male mice or rats.
-
Cylindrical water tank (e.g., 25 cm high, 10 cm diameter).
-
Water at a controlled temperature (23-25°C).
-
Test compound and vehicle control.
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes).
-
Test Procedure: Place each animal individually into the water-filled cylinder. The total duration of the test is typically 6 minutes.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented movements, with only minor movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group is indicative of antidepressant-like activity.
2. Tail Suspension Test (TST)
The TST is another common behavioral despair model used to assess antidepressant efficacy in mice. The principle is similar to the FST, where antidepressants reduce the duration of immobility when mice are suspended by their tails.
Materials:
-
Male mice.
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape.
-
Test compound and vehicle control.
Protocol:
-
Acclimation and Drug Administration: Follow the same procedures as for the FST.
-
Test Procedure: Suspend each mouse by its tail from the horizontal bar using adhesive tape. The duration of the test is typically 6 minutes.
-
Behavioral Scoring: Record the total time the animal remains immobile during the 6-minute test period.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the design and discovery of novel therapeutic agents, particularly in the realm of neuroscience. The detailed protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this scaffold further and to develop new and improved treatments for a variety of disorders. The case of fezolamine highlights the potential of this chemical class to yield compounds with desirable pharmacological profiles, warranting continued investigation into its derivatives.
References
Application Notes and Protocols for N-Alkylation of Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methodologies for the N-alkylation of pyrazole rings, a crucial transformation in the synthesis of numerous biologically active compounds. The protocols detailed below are designed to be readily applicable in a research and development setting.
Introduction
The pyrazole scaffold is a privileged structural motif found in a wide array of pharmaceuticals and agrochemicals. The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. N-alkylation can influence factors such as solubility, metabolic stability, and target binding affinity. This document outlines several robust methods for pyrazole N-alkylation, ranging from classical approaches to modern catalytic systems.
Methods Overview
A variety of methods have been developed for the N-alkylation of pyrazoles, each with its own advantages and limitations. The choice of method often depends on the substrate scope, desired regioselectivity, and tolerance to other functional groups. Key methods include:
-
Classical N-Alkylation with Alkyl Halides: A straightforward and widely used method involving the deprotonation of the pyrazole NH with a base, followed by nucleophilic substitution with an alkyl halide.[1][2][3]
-
Phase-Transfer Catalysis (PTC): This method facilitates the reaction between the pyrazole salt and the alkylating agent in a biphasic system, often leading to improved yields and milder reaction conditions.[4][5][6]
-
Acid-Catalyzed Alkylation with Trichloroacetimidates: A newer method that utilizes trichloroacetimidate electrophiles under Brønsted acid catalysis, avoiding the need for strong bases.[1][3][7]
-
Copper-Catalyzed N-Arylation: An effective method for the formation of N-aryl pyrazoles, employing a copper catalyst and a suitable ligand.[8][9][10][11][12]
-
Enzyme-Catalyzed Alkylation: A highly selective and environmentally friendly approach using engineered enzymes to achieve high regioselectivity.[13][14]
-
N-Alkylation in Ionic Liquids: The use of ionic liquids as solvents can offer advantages in terms of reaction rates and recyclability of the reaction medium.[15][16][17][18]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles with alcohols under mild, neutral conditions.[1][19][20][21]
Data Presentation: Comparison of N-Alkylation Methods
The following tables summarize quantitative data for different N-alkylation methods, allowing for easy comparison of their efficacy under various conditions.
Table 1: Classical N-Alkylation with Alkyl Halides
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Alkyl halide | NaH | DMF | 0 to RT | 2-16 | Not specified | [2] |
| Pyrazole | Alkyl halide | K₂CO₃ | Acetonitrile | Reflux | 4-8 | Good | [1] |
| 3-Methyl-5-phenyl-1H-pyrazole | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | 85 (mixture of isomers) | [1] |
Table 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates [1][3][7]
| Pyrazole Substrate | Trichloroacetimidate Electrophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-DCE | Reflux | 4 | 77 | [1] |
| 4-Chloropyrazole | (p-Methoxyphenyl)phenylmethyl trichloroacetimidate | CSA | 1,2-DCE | Reflux | 4 | 98 | [1] |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | Reflux | 4 | 56 (40% N1, 16% N2) | [1] |
Table 3: Copper-Catalyzed N-Arylation [8][10][11]
| Pyrazole Substrate | Aryl Halide | Copper Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pyrazole | Iodobenzene | CuI | Diamine | K₃PO₄ | Toluene | 110 | 24 | 96 | [10] |
| Pyrrole | 1-Iodo-4-nitrobenzene | CuI | Diamine | Cs₂CO₃ | DMF | 110 | 24 | 95 | [8] |
| Indazole | 1-Bromo-4-cyanobenzene | CuI | Diamine | K₃PO₄ | Toluene | 110 | 24 | 87 | [8] |
Experimental Protocols
Protocol 1: Classical N1-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole[2]
Materials:
-
5-Hydrazinyl-4-phenyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-Hydrazinyl-4-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired N1-alkylated product.
Protocol 2: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole with a Trichloroacetimidate[1]
Materials:
-
4-Chloropyrazole
-
Phenethyl trichloroacetimidate
-
Camphorsulfonic acid (CSA)
-
1,2-Dichloroethane (1,2-DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloropyrazole (1.0 equivalent) and phenethyl trichloroacetimidate (1.2 equivalents) in 1,2-DCE, add camphorsulfonic acid (0.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with 1,2-DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole.
Protocol 3: Copper-Diamine-Catalyzed N-Arylation of Pyrazole[12]
Materials:
-
CuI
-
Pyrazole (1.0 equivalent)
-
Aryl halide (1.2 equivalents)
-
Base (e.g., K₃PO₄, 2.1 equivalents)
-
Diamine ligand (10-20 mol%)
-
Solvent (e.g., Toluene, DMF)
-
Ethyl acetate
-
Silica gel or Celite
Procedure:
-
To a resealable Schlenk tube, add CuI, the pyrazole, the base, and a stir bar.
-
Fit the tube with a rubber septum, evacuate, and back-fill with argon (repeat twice).
-
Add the aryl halide, diamine ligand, and solvent successively under a stream of argon.
-
Seal the reaction tube and immerse it in a preheated oil bath at 110 °C for 24 hours with stirring.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel or Celite, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the resulting residue by silica gel column chromatography to provide the desired N-aryl pyrazole.
Visualizations
Caption: Workflow for classical N-alkylation of pyrazoles.
Caption: Pathway for acid-catalyzed N-alkylation.
Caption: Catalytic cycle for copper-catalyzed N-arylation.
References
- 1. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 7. [PDF] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 10. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
- 21. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: In Vitro Evaluation of Pyrazole Derivatives Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds have been shown to target various hallmarks of cancer, such as uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[5] This document provides a comprehensive overview of the in vitro testing of pyrazole derivatives against various cancer cell lines, summarizing key cytotoxicity data and detailing essential experimental protocols. The information presented is a synthesis of findings from multiple studies on a variety of pyrazole-containing compounds.
Data Presentation: Cytotoxicity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Pyrazole Derivative | Cancer Cell Line | IC50 Value (µM) | Reference Compound |
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | Doxorubicin |
| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | Doxorubicin |
| Pyrazole Benzamide Derivative | HCT-116 (Colon Carcinoma) | 7.74 (µg/mL) | Doxorubicin |
| Pyrazole Benzamide Derivative | MCF-7 (Breast Adenocarcinoma) | 4.98 (µg/mL) | Doxorubicin |
| 4-bromophenyl substituted pyrazole derivative | MCF-7 (Breast Adenocarcinoma) | 5.8 | - |
| 4-bromophenyl substituted pyrazole derivative | A549 (Lung Adenocarcinoma) | 8.0 | - |
| 4-bromophenyl substituted pyrazole derivative | HeLa (Cervical Carcinoma) | 9.8 | - |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon Carcinoma) | 3.12 | - |
| Ferrocene-pyrazole hybrid 47c | HL60 (Promyelocytic Leukemia) | 6.81 | - |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles (37) | - | - | - |
| Pyrano[2,3-c]pyrazoles (50h) | 786-0 (Renal Cancer) | 9.9 ± 1.33 (µg/mL) | Doxorubicin |
| Pyrano[2,3-c]pyrazoles (50h) | MCF-7 (Breast Adenocarcinoma) | 31.87 ± 8.22 (µg/mL) | Doxorubicin |
| PTA-1 (a novel pyrazole) | Jurkat (T-cell leukemia) | 0.32 | - |
| P3C (a novel pyrazole-based derivative) | MDA-MB-468 (Triple-Negative Breast) | 0.25 ± 0.02 | - |
| P3C (a novel pyrazole-based derivative) | MDA-MB-231 (Triple-Negative Breast) | 0.49 ± 0.12 | - |
| P3C (a novel pyrazole-based derivative) | MCF-7 (Breast Adenocarcinoma) | 0.45 ± 0.014 | - |
| N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (4b) | - | - | - |
| 1,3,5-trisubstituted-1H-pyrazole derivatives (4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b) | MCF-7 (Breast Adenocarcinoma) | 3.9–35.5 | - |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15) | Panel of 13 cancer cell lines | GI50 = 0.127-0.560 | - |
| Pyrazole-fused curcumin analog (12) | MDA-MB-231 (Triple-Negative Breast) | 3.64 | - |
| Pyrazole-fused curcumin analog (13) | MDA-MB-231 (Triple-Negative Breast) | - | - |
| Pyrazole-fused curcumin analog (14) | MDA-MB-231 (Triple-Negative Breast) | - | - |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (24) | A549 (Non-small cell lung cancer) | 8.21 | - |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (24) | HCT116 (Colorectal Carcinoma) | 19.56 | - |
| Pyrazole benzothiazole hybrid (25) | HT29, PC3, A549, U87MG | 3.17 to 6.77 | Axitinib |
Note: The specific structures of all derivatives are not detailed here but can be found in the cited literature. The activity of some compounds was reported in µg/mL and has been noted accordingly.[3][4][6][7][8][9][10][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from common practices described in the literature for testing pyrazole derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][12]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
1H-Pyrazole-4-propanamine or other pyrazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cells
-
Pyrazole compound
-
6-well plates
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined. Several pyrazole derivatives have been shown to induce cell cycle arrest, particularly in the G2/M or S phases.[8][13][14]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
Pyrazole compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazole compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. Many pyrazole derivatives have been found to induce apoptosis in cancer cells.[8][13][14]
Visualizations
Diagram 1: General Experimental Workflow
Caption: Experimental workflow for in vitro testing of pyrazole compounds.
Diagram 2: Signaling Pathways Targeted by Pyrazole Derivatives
Caption: Signaling pathways potentially modulated by pyrazole derivatives.
The in vitro evaluation of pyrazole derivatives consistently demonstrates their potential as anticancer agents against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets like kinases and tubulin. The protocols and data presented herein provide a foundational framework for the continued investigation and development of novel pyrazole-based cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. srrjournals.com [srrjournals.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Structure-Activity Relationships of 1H-Pyrazole-4-propanamine Analogs as Histamine H3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of 1H-pyrazole-4-propanamine analogs targeting the histamine H3 receptor (H3R). The protocols outlined below detail the necessary experimental procedures to evaluate the affinity and functional activity of these compounds, which are crucial for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Introduction to this compound Analogs and the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. Antagonists and inverse agonists of the H3 receptor are of significant therapeutic interest as they can enhance the release of these neurotransmitters, leading to improved cognitive function and wakefulness.
The this compound scaffold has been investigated as a potential core for the design of novel H3 receptor ligands. However, direct replacement of the imidazole ring, a common feature in many potent H3 receptor antagonists, with a pyrazole moiety has been shown to result in a significant decrease in H3 receptor antagonist activity.[1] This suggests that while the pyrazole ring can be a part of a pharmacophore for H3 receptor ligands, the overall structure requires careful optimization to achieve high affinity and desired functional activity. This document provides the tools to perform such an evaluation.
Data Presentation: Structure-Activity Relationships of Pyrazole-Containing H3 Receptor Ligands
The following table summarizes the biological activity of representative pyrazole-containing compounds and related analogs at the histamine H3 receptor. This data is essential for understanding the structural requirements for potent H3 receptor antagonism.
| Compound ID | Core Structure | R1 (Pyrazole N1-substituent) | R2 (Side Chain Modification) | hH3R Ki (nM) | Functional Activity |
| Enerisant | 1-Phenyl-1H-pyrazole | 4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenyl | Morpholin-4-ylmethanone | High Affinity | Antagonist/Inverse Agonist |
| Phenylpyrazole Derivative | 1-Phenyl-1H-pyrazole | - | - | 4.9 (IC50) | Inhibitor |
| Pyrazole Ether Analog | 4-(3-Hydroxypropyl)pyrazole | - | Phenyl ether | Not Significant | Weak Antagonist |
| Pyrazole Carbamate Analog | 4-(3-Hydroxypropyl)pyrazole | - | Phenyl carbamate | Not Significant | Weak Antagonist |
Note: Specific Ki values for the ether and carbamate analogs were not reported, but the activity was described as not significant.[1] A representative phenylpyrazole derivative from a patent application demonstrated an IC50 of 4.9 nM in a binding assay.
Experimental Protocols
Detailed methodologies for the key experiments required to characterize this compound analogs are provided below.
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the histamine H3 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor (hH3R).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Cold assay buffer.
-
Test Compounds: Serial dilutions of this compound analogs.
-
Non-specific Binding Control: 10 µM of a known H3R ligand (e.g., clobenpropit or thioperamide).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Nα-methylhistamine (typically at its Kd value), and varying concentrations of the test compound.
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds by measuring G protein activation.
Materials:
-
Cell Membranes: Membranes from cells expressing the hH3R.
-
Radioligand: [³⁵S]GTPγS.
-
H3 Receptor Agonist (for antagonist testing): R-α-methylhistamine.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and a specific concentration of GDP (e.g., 10 µM).
-
Test Compounds: Serial dilutions of this compound analogs.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the test compound (for antagonist/inverse agonist testing) or buffer (for agonist testing) in the assay buffer containing GDP.
-
Initiate Reaction: Add the H3 receptor agonist (for antagonist testing) and [³⁵S]GTPγS to initiate the reaction. For agonist testing, add only [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
-
For Antagonists: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log of the antagonist concentration to determine the IC50.
-
For Inverse Agonists: Plot the reduction in basal [³⁵S]GTPγS binding against the log of the compound concentration to determine the IC50.
-
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the histamine H3 receptor and the inhibitory action of an antagonist.
Experimental Workflow for SAR Studies
Caption: Experimental workflow for the structure-activity relationship (SAR) studies of novel compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrazole-4-propanamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1H-Pyrazole-4-propanamine. The content is structured in a question-and-answer format to offer direct and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and efficient synthetic pathway involves a three-step sequence starting from a suitable 1H-pyrazole derivative. The general route is as follows:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of a 1H-pyrazole to yield 1H-pyrazole-4-carbaldehyde.[1][2][3]
-
Knoevenagel Condensation: Reaction of the 1H-pyrazole-4-carbaldehyde with malononitrile to form 2-(1H-pyrazol-4-ylmethylene)malononitrile.[4]
-
Reduction: Complete reduction of the intermediate to afford the final product, this compound.
Q2: I am experiencing low yields in the Vilsmeier-Haack formylation of my pyrazole. What are the possible causes and solutions?
Low yields in the Vilsmeier-Haack reaction can often be attributed to several factors, including the reactivity of the pyrazole substrate, the quality of reagents, and reaction conditions.[1]
-
Substrate Reactivity: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity towards electrophilic formylation.
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Using anhydrous N,N-dimethylformamide (DMF) and fresh phosphorus oxychloride (POCl₃) is critical. The reagent should be prepared fresh for optimal results.[1]
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent formylation may require heating, but excessive temperatures can lead to decomposition and the formation of tarry residues.[1]
-
Stoichiometry: The molar ratio of the pyrazole to the Vilsmeier reagent can impact the yield. An excess of the Vilsmeier reagent may be necessary for less reactive substrates.[1]
Q3: My Knoevenagel condensation is sluggish or incomplete. How can I optimize this step?
The Knoevenagel condensation is sensitive to the choice of catalyst, solvent, and reaction temperature.
-
Catalyst: Weak bases are typically employed to catalyze the Knoevenagel condensation. Ammonium carbonate or piperidine are commonly used.[4] The catalyst should be present in a catalytic amount, as an excess can lead to side reactions.
-
Solvent: The choice of solvent can influence reaction rates and yields. A mixture of water and ethanol is often effective for this transformation.[4]
-
Temperature: While some Knoevenagel condensations proceed at room temperature, heating may be required to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q4: The reduction of 2-(1H-pyrazol-4-ylmethylene)malononitrile is not giving the desired this compound. What are common issues with this reduction?
The complete reduction of the α,β-unsaturated dinitrile is a challenging step. Common issues include incomplete reduction or the formation of side products.
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the double bond and the nitrile groups.[5] However, careful control of the reaction conditions is necessary. Catalytic hydrogenation is an alternative method that can also effect this transformation.
-
Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the formation of partially reduced intermediates.
-
Side Reactions: The highly reactive nature of LiAlH₄ can sometimes lead to side reactions. The workup procedure is also critical to ensure the isolation of the desired amine.
Troubleshooting Guides
Step 1: Vilsmeier-Haack Formylation of 1H-Pyrazole
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no product formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is dry and use anhydrous DMF and fresh POCl₃. Prepare the reagent at 0-5 °C.[1] |
| Low reactivity of the pyrazole substrate. | Increase the molar ratio of the Vilsmeier reagent to the pyrazole. Consider increasing the reaction temperature after the initial addition.[1] | |
| Formation of a dark, tarry residue | Reaction temperature is too high. | Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent.[1] |
| Impurities in starting materials. | Use purified starting materials and high-purity solvents. | |
| Difficult workup and product isolation | The product is partially soluble in water. | After quenching the reaction with ice water, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Step 2: Knoevenagel Condensation
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of the condensed product | Inefficient catalysis. | Optimize the amount of catalyst (e.g., ammonium carbonate).[4] Ensure the catalyst is not old or deactivated. |
| Suboptimal solvent system. | A 1:1 mixture of water and ethanol is often effective.[4] Experiment with other polar protic solvents if necessary. | |
| Reaction has not gone to completion. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. | |
| Formation of side products | Use of a strong base as a catalyst. | Use a weak base like ammonium carbonate or piperidine. |
| Self-condensation of the aldehyde. | Add the aldehyde slowly to the reaction mixture containing the malononitrile and catalyst. |
Step 3: Reduction of 2-(1H-pyrazol-4-ylmethylene)malononitrile
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete reduction | Insufficient amount of reducing agent. | Use a sufficient excess of LiAlH₄ (typically 1.5 equivalents per nitrile group).[5] |
| Short reaction time or low temperature. | Allow the reaction to proceed for a longer duration or gently reflux if necessary, while monitoring by TLC. | |
| Formation of multiple products | Partial reduction of the nitrile groups or the double bond. | Ensure adequate mixing and a sufficient amount of the reducing agent. |
| Difficult workup | Formation of aluminum salts that are difficult to filter. | Follow a standard Fieser workup procedure: carefully and sequentially add water, then a 15% NaOH solution, and finally more water to precipitate granular aluminum salts that are easier to filter. |
| The amine product is protonated and remains in the aqueous layer. | Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH before extraction to ensure the amine is in its free base form. |
Experimental Protocols
Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a general procedure and may require optimization based on the specific pyrazole substrate.
Materials:
-
1H-Pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by slowly adding solid NaHCO₃ until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1H-pyrazole-4-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Step 2: Synthesis of 2-(1H-pyrazol-4-ylmethylene)malononitrile via Knoevenagel Condensation
Materials:
-
1H-Pyrazole-4-carbaldehyde
-
Malononitrile
-
Ammonium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add a catalytic amount of ammonium carbonate (e.g., 20 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 3: Synthesis of this compound via Reduction
Materials:
-
2-(1H-pyrazol-4-ylmethylene)malononitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (3-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(1H-pyrazol-4-ylmethylene)malononitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% NaOH solution (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine to prevent streaking).
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Formylation of 1H-Pyrazole
| Entry | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | 60 | 4 | 65 |
| 2 | 1.5 | 60 | 4 | 75 |
| 3 | 1.2 | 80 | 2 | 70 |
| 4 | 1.5 | 80 | 2 | 80 |
Table 2: Optimization of Knoevenagel Condensation
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (min) | Yield (%) |
| 1 | Ammonium Carbonate (20) | EtOH/H₂O (1:1) | Reflux | 30 | 92 |
| 2 | Piperidine (10) | EtOH | Reflux | 60 | 85 |
| 3 | Ammonium Carbonate (20) | EtOH | Reflux | 45 | 88 |
| 4 | Ammonium Carbonate (20) | H₂O | Reflux | 60 | 75 |
Table 3: Comparison of Reducing Agents for the Final Step
| Entry | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | LiAlH₄ | THF | Reflux | 6 | ~70 |
| 2 | H₂ (50 psi), Raney Ni | EtOH, NH₃ | 50 °C | 12 | ~65 |
| 3 | H₂ (50 psi), Pd/C | EtOH | 50 °C | 12 | Incomplete |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. epa.oszk.hu [epa.oszk.hu]
- 5. organic-synthesis.com [organic-synthesis.com]
"troubleshooting low yield in pyrazole synthesis via reductive amination"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in pyrazole synthesis via reductive amination.
Troubleshooting Guides & FAQs
Q1: My reductive amination reaction is resulting in a low yield of the desired N-substituted pyrazole. What are the common causes and how can I troubleshoot this?
A1: Low yields in the synthesis of N-substituted pyrazoles via reductive amination can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot common issues:
-
Starting Material Purity: Ensure the purity of your pyrazole aldehyde/ketone and the amine. Impurities can lead to unwanted side reactions and complicate the purification process.
-
Imine Formation Issues: The initial formation of the imine intermediate is crucial. If the imine is not forming efficiently, the overall yield will be low.
-
Action: Monitor imine formation using TLC or NMR spectroscopy. If imine formation is sluggish, consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.[1] Be cautious, as strongly acidic conditions can hinder the reaction.
-
-
Choice of Reducing Agent: The selection of the reducing agent is critical. A reducing agent that is too strong can reduce the starting aldehyde or ketone before it forms the imine. A reagent that is too weak may not efficiently reduce the imine.
-
Action: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the iminium ion over the carbonyl group.[2]
-
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.
-
Action: While many reductive aminations can be performed at room temperature, gentle heating may be necessary for less reactive substrates. Common solvents include methanol, ethanol, and dichloromethane.
-
-
Side Reactions: Several side reactions can compete with the desired reductive amination, leading to a lower yield of the target pyrazole.[3] These include the reduction of the starting carbonyl compound and over-alkylation of the amine.
Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common cause of low yields. Here are some of the most prevalent side reactions and strategies to mitigate them:
-
Reduction of the Carbonyl Starting Material: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting pyrazole aldehyde or ketone to the corresponding alcohol.
-
Mitigation: Use a milder reducing agent that is more selective for the iminium ion, such as NaBH₃CN or NaBH(OAc)₃.[2]
-
-
Over-alkylation: If a primary amine is used as the starting material, it can react with a second molecule of the pyrazole aldehyde/ketone after the initial reductive amination, leading to the formation of a tertiary amine.
-
Mitigation: Use a stoichiometric amount or a slight excess of the amine to favor the formation of the secondary amine. Careful monitoring of the reaction progress is also recommended.
-
-
Hydrolysis of the Imine: The imine intermediate can be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions.
-
Mitigation: Ensure anhydrous reaction conditions by using dry solvents and reagents. The addition of a drying agent like magnesium sulfate may be beneficial.
-
Q3: How does pH affect the yield of my pyrazole synthesis via reductive amination?
A3: The pH of the reaction medium is a critical parameter in reductive amination. The reaction proceeds through the formation of an iminium ion, which is then reduced. The formation of the imine is generally favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group. Conversely, at high pH, the dehydration of the hemiaminal is slow. Therefore, maintaining an optimal pH is crucial for maximizing the yield.[4]
Data Presentation
The following tables summarize quantitative data on the synthesis of N-substituted pyrazoles, highlighting the impact of different reagents and substrates on the reaction yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of N-tert-Butyl-3,5-dimethyl-1H-pyrazole [3][5]
| Entry | Amination Reagent (equiv.) | Additive (1.0 equiv.) | Temperature (°C) | Yield (%) |
| 1 | R1 (1.5) | None | 0-85 | 44 |
| 2 | R2 (1.5) | None | 0-85 | 23 |
| 3 | R3 (1.5) | None | 0-85 | 41 |
| 4 | R6 (1.5) | None | 0-85 | 53 |
| 5 | R1 (1.5) | Diisopropylethylamine | 0-85 | Decreased |
R1-R6 represent different O-acylhydroxylamines as amination reagents.
Table 2: Synthesis of Various N-Substituted-3,5-dimethyl-1H-pyrazoles [3][5]
| Entry | Amine | Yield (%) |
| 1 | tert-Butylamine | 44 |
| 2 | 2,4,4-Trimethylpentan-2-amine | 38 |
| 3 | Tryptamine | 30 |
| 4 | Dodecylamine | 33 |
| 5 | Cyclohexanamine | 35 |
| 6 | Aniline | 47 |
| 7 | 4-Methoxyaniline | 55 |
| 8 | 4-Fluoroaniline | 60 |
| 9 | Naphthalen-2-amine | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-3,5-dimethyl-1H-pyrazoles [3][5]
-
To a solution of the primary amine (1.0 mmol) and 2,4-pentanedione (1.1 mmol) in DMF (5.0 mL) at 0 °C, add the amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine, 1.5 mmol).
-
Allow the reaction mixture to warm to room temperature and then heat to 85 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1.5-2 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde [6]
-
A mixture of the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.), dimethylformamide (DMF), and formic acid (HCOOH) is heated.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and worked up by pouring into water and extracting with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude tertiary amine.
-
Further purification can be achieved by crystallization or column chromatography.
Mandatory Visualizations
Caption: A troubleshooting workflow for low yield in pyrazole synthesis.
Caption: Reaction mechanism for pyrazole synthesis via reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
"purification of 1H-Pyrazole-4-propanamine by column chromatography"
Technical Support Center: Purification of 1H-Pyrazole-4-propanamine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound and related amino-pyrazole compounds by column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound, a basic amine that can interact strongly with standard silica gel.
Question: My compound is sticking to the column and won't elute, or the recovery is very low. What's happening?
Answer: This is a frequent issue when purifying basic amines on silica gel, which is acidic.[1] The amine group on your pyrazole-propanamine is likely interacting strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or decomposition.
Solutions:
-
Deactivate the Stationary Phase: Before running the column, wash the silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or ammonium hydroxide in your mobile phase.[1][2] This neutralizes the acidic sites.
-
Add a Basic Modifier to the Mobile Phase: Consistently add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system. This competes with your compound for binding to the acidic sites on the silica, allowing it to travel down the column.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica column (Si-NH2).[1][2]
Question: My compound is showing significant tailing or streaking on the TLC plate and in the column fractions. How can I get sharp bands?
Answer: Peak tailing is also a classic sign of strong interaction between a basic compound and an acidic stationary phase. The compound adsorbs strongly and does not desorb cleanly, leading to a "tail."
Solutions:
-
Incorporate a Base: As with elution problems, adding a small percentage of triethylamine (e.g., 0.1-1%) to your mobile phase is the most effective solution.[1] This simple addition can dramatically improve peak shape.
-
Check Compound Load: Overloading the column can lead to tailing. Ensure you are not using too much crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude compound to silica gel by weight.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, it can cause band broadening. Try adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of your column.[3]
Question: I can't achieve good separation between my product and a persistent impurity. What should I try?
Answer: Poor separation occurs when the difference in affinity for the stationary phase between your product and the impurity is too small.
Solutions:
-
Optimize the Mobile Phase: The key is to test various solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[3] Try different solvent combinations (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity by slowly increasing the percentage of the more polar solvent. This can help resolve compounds that are close in polarity.
-
Consider an Alternative System: If normal-phase chromatography fails, reversed-phase (C18 silica) chromatography is a powerful alternative.[2][4] In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and the separation mechanism is based on hydrophobicity.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
-
Silica Gel (with modifier): Standard silica gel is the most common and economical choice, but it is acidic. It should almost always be used with a basic additive like triethylamine (TEA) in the mobile phase to prevent peak tailing and product loss.[1]
-
Neutral Alumina: This can be a good alternative as it is less acidic than silica.
-
Amine-Functionalized Silica: These commercially available columns are specifically designed for purifying basic compounds and often provide excellent results without needing mobile phase modifiers.[1]
Q2: Which mobile phase systems are recommended for this compound? The optimal mobile phase depends on the specific impurities. Start by testing with TLC. Good starting systems include:
-
Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Triethylamine
-
Ethyl Acetate (EtOAc) / Hexane + 1% Triethylamine
-
Ethyl Acetate / Methanol + 0.5% Triethylamine
Q3: How do I properly load my sample onto the column? There are two main methods:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase and carefully pipette it onto the top of the column. This is quick but can disturb the column bed if not done carefully.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method is highly recommended as it often results in sharper bands and better separation.[3]
Q4: My compound is very polar and stays at the baseline even in 100% Ethyl Acetate. What should I do? You need a more polar eluent system.
-
Add Methanol: Start adding methanol to your ethyl acetate or dichloromethane. A gradient of 0-20% methanol in DCM (with 0.5% TEA) is a very powerful eluent system for polar amines.
-
Use Reverse-Phase Chromatography: If your compound is highly polar, it may be better suited for reverse-phase (C18) chromatography, where it will elute earlier with a highly polar mobile phase.[3]
Data Presentation
The following table summarizes potential mobile phase systems for the purification of pyrazole derivatives, which can be adapted for this compound. The addition of a base (e.g., 0.1-1% TEA) is recommended for all silica gel-based methods involving amines.
| Compound Type | Stationary Phase | Mobile Phase System | Ratio (v/v) | Reference |
| Substituted 1H-pyrazoles | Silica Gel | Hexane / Ethyl Acetate | 19:1 | [6] |
| Amino Pyrazole Intermediates | Silica Gel | Ethyl Acetate / Hexane | (Gradient) | [7] |
| N-Alkyl-1H-pyrazol-4-amines | Silica Gel | Hexane / Ethyl Acetate | 4:1 | [8] |
| Polar Pyrazole Derivatives | C18 Reverse Phase | Acetonitrile / Water with Formic Acid* | (Gradient) | [5] |
*Note: For preparative work with amines, a basic modifier like TEA or ammonia is preferred over an acidic one like formic acid to keep the compound in its neutral form.
Experimental Protocols
Protocol: Column Chromatography of this compound on Silica Gel
-
TLC Analysis: First, determine the optimal solvent system using TLC. Dissolve a tiny amount of your crude product and spot it on a TLC plate. Test different mobile phases (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH, both with ~0.5% TEA). The ideal system gives your desired product an Rf of ~0.3.
-
Column Preparation:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 100% DCM + 0.5% TEA).
-
Pour the slurry into the column. Gently tap the column to pack the silica evenly and drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add another thin layer of sand on top of the silica bed to protect it during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like methanol.
-
Add 1-2 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your packed column.
-
-
Elution:
-
Carefully add your mobile phase to the column. Use a separatory funnel or pump for continuous addition.
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase methanol content from 2% to 10% over the course of the run).
-
Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the fractions by TLC to determine which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of basic compounds like this compound.
Caption: Troubleshooting workflow for purifying this compound.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. columbia.edu [columbia.edu]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Propanamine-Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of propanamine-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain propanamine-substituted pyrazoles?
A1: There are two main strategies for synthesizing propanamine-substituted pyrazoles. The most common approach is the cyclocondensation reaction between a 1,3-difunctional compound (like a 1,3-dicarbonyl) and a hydrazine derivative that already contains the propanamine moiety.[1][2] An alternative route involves the N-alkylation of a pre-synthesized pyrazole ring using a suitable propanamine-containing alkylating agent.[3][4] Each route has its own set of potential side reactions that need to be controlled.
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or when N-alkylating an unsymmetrical pyrazole.[1][5] Regioselectivity is governed by the steric and electronic properties of the reactants, as well as the reaction conditions.[1]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in certain cases compared to standard solvents like ethanol.[1][5]
-
pH Control: Adjusting the reaction's pH can influence the initial site of nucleophilic attack by the hydrazine.[1] Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1]
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For example, catalysts like Amberlyst-70 have been used to achieve regioselective pyrazole synthesis at room temperature.[1]
-
Functional Group Tuning: The electronic properties of substituents on the pyrazole ring can guide the regioselectivity of N-alkylation.[6]
Q3: My reaction yield is consistently low. What are the likely causes and solutions?
A3: Low yields can be attributed to several factors, including incomplete reactions, competing side reactions, or the formation of stable, non-dehydrated intermediates.[1][7]
Troubleshooting Low Yields:
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1][7] If the reaction stalls, consider increasing the reaction time or temperature.[7] Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[7]
-
Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product.[1] Adding a dehydrating agent or increasing the temperature may be necessary to drive the reaction to completion.[1]
-
Poor Starting Material Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to undesired side reactions.[1]
Q4: I've isolated an unexpected byproduct. What could it be?
A4: Besides regioisomers, other side products can form. One possibility is the formation of bis-pyrazole derivatives, which can occur through various coupling reactions.[8][9][10] Another potential issue, though less common for stable pyrazoles, is ring-opening. This can be prompted by the presence of a strong base, which can cause deprotonation at the C3 position, or by highly reactive functional groups on the ring.[1][11][12]
Troubleshooting Guides
Issue 1: Formation of N1 vs. N2 Alkylated Regioisomers
When introducing the propanamine group via N-alkylation on an unsymmetrical pyrazole, a mixture of two regioisomers is a common outcome. The major product is often sterically controlled.[4]
| Parameter | Condition 1: NaH/DMF | Condition 2: Cs₂CO₃/CH₃CN | Condition 3: Acid Catalysis | Effect on Regioselectivity |
| Reagents | Strong, non-selective base | Milder base | Brønsted acid (e.g., TfOH) with Trichloroacetimidates | Base selection can alter the nucleophilicity of the two nitrogen atoms, influencing the product ratio. Acid catalysis with specific electrophiles offers an alternative pathway.[4][13] |
| Temperature | 0 °C to RT | Reflux | Room Temperature | Higher temperatures can sometimes reduce selectivity. |
| Typical Outcome | Often yields a mixture of N1 and N2 isomers. | Can provide different isomer ratios compared to NaH. | Steric hindrance at the pyrazole ring primarily dictates the major regioisomer.[4] |
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Substituted Pyrazole
This protocol describes the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If using the hydrochloride salt, add a base such as sodium acetate (1.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General N-Alkylation of a Pyrazole
This protocol describes the introduction of a substituent onto a pyrazole nitrogen using a strong base and an alkyl halide.
-
Reaction Setup: To a solution of the NH-pyrazole (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., 1-bromo-3-chloropropane) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[13]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.[13]
-
Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Caption: Main reaction pathway versus a common side reaction pathway (regioisomer formation).
Caption: A general experimental workflow for pyrazole synthesis and purification.
Caption: A logical troubleshooting guide for handling unexpected product mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis and Comprehensive Characterization of bis‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Semantic Scholar [semanticscholar.org]
- 11. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
"improving the stability of 1H-Pyrazole-4-propanamine in solution"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of 1H-Pyrazole-4-propanamine in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Solution turns yellow/brown over time. | Oxidation of the primary amine group. | - Prepare fresh solutions before use.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to the solution (compatibility must be verified).- Store solutions in amber vials to protect from light. |
| Loss of compound potency or concentration. | Degradation of the compound due to pH, temperature, or light exposure. | - Optimize the pH of the solution; amines are often more stable as salts at lower pH.[1]- Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C).- Conduct a forced degradation study to identify critical stability factors. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products. | - Characterize the degradation products to understand the degradation pathway.- Adjust solution parameters (pH, solvent, temperature) to minimize degradation.- Purify the compound before use if degradation is suspected in the starting material. |
| Precipitate forms in the solution. | Poor solubility or formation of insoluble salts or degradation products. | - Adjust the pH or use a co-solvent to improve solubility.- Filter the solution before use.- Confirm the identity of the precipitate to determine if it is the parent compound or a degradant. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by its two key structural features: the pyrazole ring and the primary amine.
-
For the Primary Amine:
-
Oxidation: Primary amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[2] This is often a major pathway for degradation.
-
pH: The pH of the solution can impact the stability of the amine. As a basic functional group, it can be protonated at acidic pH to form a more stable ammonium salt.[2]
-
Temperature: Higher temperatures generally increase the rate of degradation reactions.[3]
-
-
For the Pyrazole Ring:
-
Aromatic Stability: The pyrazole ring itself is an aromatic heterocycle, which confers a degree of stability.[4]
-
Substituent Effects: The reactivity of the pyrazole ring can be influenced by its substituents. Electrophilic attack, if it occurs, is most likely at the C4 position of the pyrazole ring.[4][5]
-
Q2: How should I store solutions of this compound to maximize stability?
A2: To maximize the stability of your solutions, consider the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term). | Reduces the rate of chemical degradation. |
| Light Exposure | Store in amber vials or protect from light. | Minimizes light-induced degradation, particularly oxidation of the amine. |
| Atmosphere | Store under an inert atmosphere (nitrogen or argon). | Prevents oxidation of the amine group. |
| pH | Store as a salt in a slightly acidic buffer (e.g., pH 4-6). | Protonation of the amine to form an ammonium salt can enhance stability.[1] |
| Solvent | Use high-purity solvents and degas them before use. | Impurities in solvents can catalyze degradation. Removing dissolved oxygen minimizes oxidation. |
Q3: Can the choice of solvent affect the stability of this compound?
A3: Yes, the solvent can significantly impact stability. Protic solvents, especially water, can participate in degradation reactions.[6] It is crucial to use high-purity, anhydrous solvents if the compound is found to be hydrolytically unstable. The polarity of the solvent can also influence the stability of different tautomers of the pyrazole ring.[6]
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is designed to identify the degradation pathways and critical stability-indicating factors for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with a UV or MS detector.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control sample (stored at -20°C).
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize any major degradation products.
Data Presentation Template
Summarize the results of your forced degradation study in a table similar to the one below.
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradants | Major Degradant Peak (RT) |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| 60°C | 24 | |||
| UV/Vis Light, RT | 24 |
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Techniques for Purifying Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole derivatives using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for selecting a suitable solvent for the recrystallization of a pyrazole derivative?
A1: The ideal solvent for recrystallization should exhibit high solubility for the pyrazole derivative at elevated temperatures and low solubility at room temperature or below. The choice of solvent is highly dependent on the polarity of the specific pyrazole derivative, which is influenced by its substituents.
A general approach to solvent selection involves:
-
"Like dissolves like": Polar pyrazole derivatives will dissolve better in polar solvents, while non-polar derivatives are more soluble in non-polar solvents.
-
Systematic Screening: Test the solubility of a small amount of your crude product in various solvents at both room temperature and the solvent's boiling point. Common solvents to screen for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water.[1]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed.[1] Common mixed-solvent systems for pyrazoles include ethanol/water and hexane/ethyl acetate.[1]
Q2: My pyrazole derivative is "oiling out" instead of forming crystals. What are the causes and how can I resolve this?
A2: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute. To address this:
-
Add more solvent: Increase the volume of the hot solvent to decrease the saturation concentration.
-
Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal nucleation.
-
Use a different solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound to provide a nucleation site.
Q3: The recovery yield of my purified pyrazole derivative is very low. How can I improve it?
A3: Low recovery can be due to several factors. To improve your yield:
-
Use the minimum amount of hot solvent: Adding excessive solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling.[1]
-
Ensure complete dissolution: Make sure your compound is fully dissolved in the hot solvent before cooling. Any undissolved solid will be filtered out with impurities.
-
Cool the solution thoroughly: Allow the solution to cool to room temperature and then in an ice bath to maximize the precipitation of your product.
-
Minimize transfers: Each transfer of the solution or crystals can result in material loss.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Q4: How can I remove colored impurities during the recrystallization of my pyrazole derivative?
A4: If your pyrazole derivative is contaminated with colored impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
Q5: Can recrystallization be used to separate regioisomers of a substituted pyrazole?
A5: Yes, fractional recrystallization can be an effective technique for separating regioisomers if they have different solubilities in a particular solvent system. This method involves a series of recrystallization steps. With each step, the crystals become progressively enriched in the less soluble isomer, while the more soluble isomer remains in the mother liquor. Careful optimization of the solvent and temperature is crucial for successful separation.
Data Presentation: Solubility of Pyrazole Derivatives
The following tables provide quantitative solubility data for select pyrazole derivatives in various solvents at different temperatures. This data can serve as a starting point for solvent selection in your recrystallization experiments.
Table 1: Solubility of 1H-Pyrazole in Various Solvents [1]
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 9.6 | 2.7 |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 (moles/1000mL) |
| Benzene | 46.5 | 16.8 (moles/1000mL) |
Table 2: Solubility of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures
Data extracted from a study by ResearchGate.[2]
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| Ethanol | 283.15 | 298.5 |
| Ethanol | 313.15 | 632.1 |
| Isopropanol | 283.15 | 265.4 |
| Isopropanol | 313.15 | 589.3 |
| Ethyl Acetate | 283.15 | 254.7 |
| Ethyl Acetate | 313.15 | 576.9 |
| Toluene | 283.15 | 189.2 |
| Toluene | 313.15 | 456.8 |
| Acetone | 283.15 | 288.9 |
| Acetone | 313.15 | 612.5 |
Table 3: Solubility of 1-Methyl-4-nitropyrazole in Various Organic Solvents at Different Temperatures
Data extracted from a study on ResearchGate.[3]
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| Toluene | 283.15 | 10.15 |
| Toluene | 323.15 | 58.21 |
| Methanol | 283.15 | 25.32 |
| Methanol | 323.15 | 89.45 |
| Ethanol | 283.15 | 18.99 |
| Ethanol | 323.15 | 75.63 |
| Ethyl Acetate | 283.15 | 45.67 |
| Ethyl Acetate | 323.15 | 154.21 |
| Acetone | 283.15 | 68.91 |
| Acetone | 323.15 | 211.34 |
Table 4: Solubility of Celecoxib (a Pyrazole Derivative) in Ethanol at Different Temperatures
Data extracted from a study on Taylor & Francis Online.[4]
| Temperature (K) | Mole Fraction Solubility |
| 293.2 | 0.0152 |
| 298.2 | 0.0189 |
| 303.2 | 0.0234 |
| 308.2 | 0.0288 |
| 313.2 | 0.0353 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Pyrazole Derivative
This protocol outlines the standard procedure for recrystallizing a pyrazole derivative from a single solvent.
-
Solvent Selection: Based on preliminary solubility tests, select a solvent that dissolves the pyrazole derivative when hot but not when cold.
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization of a Pyrazole Derivative
This method is useful when no single solvent provides the desired solubility characteristics.
-
Solvent Pair Selection: Choose a pair of miscible solvents. The "good" solvent should readily dissolve the pyrazole derivative at all temperatures, while the "poor" solvent should not dissolve it at any temperature.
-
Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent or a mixture rich in the "poor" solvent.
-
Drying: Dry the crystals as described in the single-solvent protocol.
Mandatory Visualizations
Caption: A general workflow for the recrystallization of pyrazole derivatives.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the scale-up synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed methodologies for the successful transition from laboratory-scale to large-scale production of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of substituted pyrazoles?
A1: The primary safety concerns during the scale-up synthesis of substituted pyrazoles revolve around the use of hazardous reagents and the management of reaction exotherms. Key issues include:
-
Use of Hydrazine and its Derivatives: Hydrazine is highly toxic and potentially explosive. Scale-up requires careful handling procedures, engineering controls to minimize exposure, and robust temperature control to prevent runaway reactions.
-
Diazonium Salt Intermediates: In syntheses involving diazotization steps, the diazonium salt intermediates can be unstable and explosive. It is crucial to avoid their isolation and accumulation. Flow chemistry is a recommended strategy to handle these hazardous intermediates safely by generating and consuming them in situ.
-
Thermal Runaway: The cyclocondensation reaction to form the pyrazole ring is often highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway. Adequate reactor cooling capacity and controlled reagent addition are critical.
-
Flammability and Dust Explosions: Many organic solvents used in the synthesis are flammable. Additionally, some solid pyrazole products, particularly those with a high nitrogen-to-carbon ratio, can be explosive as dust clouds. A thorough safety assessment, including dust explosibility testing, is recommended before handling large quantities.
Q2: Why is my reaction yield significantly lower on a larger scale compared to the lab scale?
A2: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reactants can be difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of side products.
-
Poor Heat Transfer: As mentioned, heat dissipation is less efficient at a larger scale. If the reaction is exothermic and the temperature is not adequately controlled, side reactions can occur, leading to lower yields of the desired product.
-
Changes in Reaction Kinetics: The change in the surface-area-to-volume ratio can affect mass transfer and reaction kinetics, sometimes favoring side reactions that were negligible at the lab scale.
-
Prolonged Reaction and Work-up Times: Larger scale reactions and subsequent work-up procedures often take longer, which can lead to product degradation, especially for thermally sensitive compounds.
Q3: How can I improve the regioselectivity of my pyrazole synthesis during scale-up?
A3: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. To improve regioselectivity on a larger scale:
-
Optimize Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.
-
Control of pH: The pH of the reaction medium can direct the initial nucleophilic attack of the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.
-
Catalyst Selection: The use of specific catalysts, such as nano-ZnO or Amberlyst-70, has been reported to enhance the formation of a single regioisomer.
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, which can be leveraged to maximize the formation of the desired regioisomer.
Q4: What are the best practices for purifying substituted pyrazoles on a large scale?
A4: Large-scale purification requires different strategies compared to laboratory-scale chromatography. Common methods include:
-
Recrystallization: This is the most common and cost-effective method for purifying solid products at scale. The main challenge is finding a suitable solvent or solvent system that provides good recovery and high purity. It is often necessary to screen a range of solvents.
-
Slurry Washing: Washing the crude product as a slurry in a suitable solvent can be an effective way to remove impurities without fully dissolving the product, thus minimizing yield loss.
-
Acid-Base Extraction: For pyrazoles with basic or acidic functional groups, purification can be achieved by dissolving the crude product in an organic solvent and performing extractions with aqueous acid or base to remove impurities. The product can then be recovered by neutralizing the aqueous layer and extracting it back into an organic solvent.
-
Formation of Acid Addition Salts: Reacting the pyrazole with an acid to form a crystalline salt can be an effective purification method. The salt can then be isolated and neutralized to give the pure pyrazole.
Troubleshooting Guides
Issue 1: Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete consumption of starting materials (TLC/LC-MS analysis) | Incomplete reaction | - Increase reaction time and/or temperature. - Ensure efficient stirring to improve mixing. - Check the purity of starting materials; impurities can inhibit the reaction. |
| Formation of multiple spots on TLC, with one major product | Side reactions | - Re-optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. - Consider a different synthetic route with higher regioselectivity. |
| Significant loss of product during work-up | Suboptimal work-up or purification procedure | - Optimize extraction solvents and conditions. - For recrystallization, carefully select the solvent to maximize recovery. Consider using a co-solvent system. |
Issue 2: Poor Regioselectivity
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of two or more isomeric products | Reaction conditions favor multiple reaction pathways | - Screen different solvents; fluorinated alcohols may improve selectivity. - Adjust the pH of the reaction mixture. - Explore different catalysts that may favor the formation of one isomer. - Lowering the reaction temperature may improve selectivity. |
Issue 3: Exothermic Runaway
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid, uncontrolled increase in reaction temperature and pressure | Poor heat dissipation at a larger scale | - Immediate Action: Stop the addition of reagents and apply maximum cooling. If necessary, quench the reaction with a suitable agent. - Future Runs: Reduce the rate of reagent addition, increase the solvent volume, and ensure the reactor's cooling system is adequate for the scale. |
Issue 4: Product Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Discoloration of the reaction mixture or final product | Product instability at elevated temperatures or in the presence of certain reagents | - Lower the reaction and purification temperatures. - Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield and regioselectivity of pyrazole synthesis, providing a basis for optimization during scale-up.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
| Solvent | Temperature (°C) | Time (h) | Regioisomeric Ratio (A:B) |
| Ethanol | 80 | 12 | 3:1 |
| Toluene | 110 | 8 | 5:1 |
| Acetic Acid | 100 | 6 | 10:1 |
| 2,2,2-Trifluoroethanol (TFE) | 75 | 10 | >20:1 |
Note: Ratios are representative and can vary based on specific substrates.
Table 2: Effect of Catalyst on the Yield of Pyrazole Synthesis
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | 20 | 100 | 12 | 75 |
| p-Toluenesulfonic Acid | 5 | 80 | 10 | 82 |
| Nano-ZnO | 10 | 90 | 8 | 95 |
| None | 100 | 24 | 45 |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Knorr Pyrazole Synthesis (Batch Process)
This protocol provides a general framework for the synthesis of a substituted pyrazole on a multi-gram scale. Caution: This reaction is exothermic and involves a hazardous reagent (hydrazine). All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. Reactor Setup:
-
A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a dropping funnel is assembled.
-
The reactor is connected to a circulating bath for temperature control.
2. Reaction:
-
The 1,3-dicarbonyl compound (1.0 eq) is charged to the reactor, followed by the solvent (e.g., ethanol, 5-10 volumes).
-
The mixture is stirred and heated or cooled to the desired reaction temperature (e.g., 25 °C).
-
The hydrazine derivative (1.0-1.2 eq), dissolved in a small amount of the reaction solvent, is added dropwise via the dropping funnel over a period of 1-2 hours. The addition rate should be controlled to maintain the reaction temperature within a narrow range (e.g., ± 5 °C).
-
After the addition is complete, the reaction mixture is stirred at the set temperature for an additional 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
3. Work-up and Isolation:
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
4. Purification:
-
The crude product is purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent should be determined through small-scale solubility tests.
-
The purified product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Protocol 2: Flow Chemistry Approach for Pyrazole Synthesis
Flow chemistry offers a safer and more scalable method for pyrazole synthesis, especially when dealing with hazardous intermediates.
1. System Setup:
-
A continuous flow reactor system is assembled with two or more pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
2. Reagent Preparation:
-
Solution A: The 1,3-dicarbonyl compound is dissolved in a suitable solvent.
-
Solution B: The hydrazine derivative is dissolved in the same solvent.
3. Reaction:
-
Solutions A and B are pumped at controlled flow rates into the T-mixer, where they combine and enter the heated reactor coil.
-
The temperature of the reactor coil and the flow rates of the reagent solutions determine the reaction temperature and residence time.
-
The reaction mixture flows through the coil, and the product solution is collected at the outlet after passing through the back-pressure regulator.
4. Work-up and Purification:
-
The collected product stream can be processed in batches or continuously.
-
The solvent is removed under reduced pressure, and the product is purified as described in the batch protocol.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
General Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Simplified Signaling Pathway for Pyrazole Formation
Caption: Simplified reaction pathway for pyrazole formation via cyclocondensation.
Technical Support Center: Preventing Propanamine Side Chain Degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of propanamine side chains in your compounds during experiments, synthesis, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of propanamine side chain degradation?
A1: The propanamine side chain is susceptible to two primary degradation pathways:
-
Oxidative Degradation: This occurs in the presence of oxygen and can be catalyzed by factors such as metal ions, light, and elevated temperatures. The reaction often involves the formation of reactive oxygen species that attack the amine or adjacent carbon atoms.
-
Thermal Degradation: High temperatures can lead to the cleavage of bonds within the propanamine side chain, even in the absence of oxygen. This can result in the formation of various smaller molecules.[1][2]
Several factors can accelerate these degradation processes, including:
-
Temperature: Higher temperatures increase the rate of both oxidative and thermal degradation.[2][3]
-
pH: The stability of the amine can be pH-dependent. Both acidic and basic conditions can potentially catalyze degradation reactions.[4][5]
-
Presence of Metal Ions: Metal ions, such as iron, can act as catalysts for oxidative degradation.[2]
-
Oxygen Concentration: Higher oxygen levels will accelerate oxidative degradation.[2]
-
Light Exposure: UV and visible light can promote photolytic degradation pathways.
Q2: What are some common degradation products observed from a propanamine side chain?
A2: Degradation of a propanamine side chain can lead to a variety of products. While the specific products depend on the parent molecule and the degradation conditions, some general classes of compounds that may be formed include:
-
Aldehydes and Ketones: Oxidation can lead to the formation of carbonyl compounds.
-
Smaller Amines and Ammonia: Cleavage of the carbon-carbon or carbon-nitrogen bonds in the side chain can result in the formation of smaller amine fragments or ammonia.[2]
-
Nitriles: Oxidative dehydrogenation can convert the primary amine to a nitrile.[6][7]
-
Amides and Carboxylic Acids: Further oxidation can lead to the formation of amides and carboxylic acids.[2]
Q3: How can I detect and quantify the degradation of my compound?
A3: Several analytical techniques are well-suited for identifying and quantifying degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating the parent compound from its degradation products. When coupled with a UV or mass spectrometry (MS) detector, it allows for both quantification and identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, aiding in their definitive identification.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups, indicating the progress of degradation.
A summary of commonly used analytical techniques is provided in the table below.
| Analytical Technique | Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of parent compound and degradation products. | [8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile degradation products. | [1] |
| Ion Chromatography (IC) | Analysis of ionic degradation products. | [8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of degradation products. | [8] |
| Fourier Transform Infrared (FTIR) Spectroscopy | Monitoring changes in functional groups. | [8] |
Troubleshooting Guides
Issue 1: Unexpected Impurities in a Recently Synthesized Compound with a Propanamine Side Chain
If you observe unexpected impurities in your purified compound, it may be undergoing degradation. Follow these steps to troubleshoot the issue.
Caption: Troubleshooting workflow for unexpected impurities.
Corrective Actions:
-
Storage: Ensure the compound is stored at a low temperature (refrigerated or frozen), under an inert atmosphere (nitrogen or argon), and protected from light.[9]
-
Purification: If purification involves heating, consider using methods that operate at lower temperatures. Ensure that the pH of any aqueous solutions used is in a range where the compound is stable.
-
Protecting Groups: For multi-step syntheses, consider using a protecting group for the amine to prevent side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[10][11]
Issue 2: Loss of Compound Potency or Purity Over Time in Storage
A gradual loss of your compound's potency or the appearance of new peaks in your analytical chromatogram during storage is a clear sign of degradation.
Quantitative Data on Propanamine Side Chain Stability:
The following table summarizes the impact of various conditions on the stability of amine-containing compounds.
| Condition | Effect on Stability | Recommendation | Reference |
| Temperature | Increased temperature accelerates degradation. | Store at low temperatures (2-8°C or -20°C). | [12] |
| Oxygen | Promotes oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen or argon). | [9] |
| Light | Can induce photolytic degradation. | Store in amber vials or protect from light. | [9] |
| pH | Extremes in pH can catalyze hydrolysis or other degradation pathways. | Store in a buffered solution at the pH of maximum stability, if known. | [4][5] |
| Metal Ions | Can catalyze oxidation. | Use high-purity, metal-free solvents and reagents. Consider using chelating agents. | [2] |
Experimental Protocols
Protocol 1: General Storage of Compounds with a Propanamine Side Chain
-
Sample Preparation: Ensure the compound is in a solid, dry form if possible. If in solution, use a buffer at a pH known to be optimal for stability.
-
Container: Use an amber glass vial with a Teflon-lined cap to protect from light and ensure a tight seal.
-
Inert Atmosphere: Purge the vial with an inert gas, such as argon or nitrogen, for 1-2 minutes to displace oxygen.
-
Sealing: Tightly seal the vial immediately after purging.
-
Storage Temperature: Store the vial at the recommended temperature, typically 2-8°C for short-term storage and -20°C or lower for long-term storage.[9][12]
Protocol 2: Addition of Antioxidants to a Formulation
For liquid formulations, the addition of an antioxidant can help prevent oxidative degradation.
-
Antioxidant Selection: Choose an antioxidant that is soluble and stable in your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[13][14][]
-
Concentration: The effective concentration of the antioxidant will depend on the specific compound and formulation. A typical starting range is 0.01% to 0.1% (w/v).
-
Procedure: a. Prepare a stock solution of the chosen antioxidant in a suitable solvent. b. Add the required volume of the antioxidant stock solution to your formulation to achieve the desired final concentration. c. Mix thoroughly to ensure uniform distribution.
-
Testing: Perform stability studies on the formulation with and without the antioxidant to confirm its effectiveness.
Signaling Pathways and Workflows
Oxidative Degradation Pathway
The following diagram illustrates a simplified potential pathway for the oxidative degradation of a propanamine side chain.
Caption: Simplified oxidative degradation pathway.
Experimental Workflow for Stability Testing
This workflow outlines the steps for a forced degradation study to assess the stability of a compound with a propanamine side chain.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Selective oxidation of propylamine to propionitrile and propionaldehyde on oxygen-covered gold - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmpplastic.com [gmpplastic.com]
- 10. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 14. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Systems for Pyrazole Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the crystallization of pyrazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for pyrazole crystallization?
A1: The ideal solvent for pyrazole crystallization should exhibit a significant difference in solubility for the pyrazole compound at elevated temperatures versus room or sub-ambient temperatures. This means the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to maximize yield. Other important factors include the solvent's boiling point, reactivity with the pyrazole, toxicity, and cost.
Q2: My pyrazole compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the dissolved pyrazole precipitates out of the solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be caused by a solution that is too concentrated or cooled too rapidly. To remedy this, try the following:
-
Add more solvent: This will decrease the saturation of the solution.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath.
-
Use a seed crystal: Introducing a small, pure crystal of the pyrazole can induce crystallization at a lower temperature.
-
Change the solvent system: A solvent with a lower boiling point or a mixed solvent system might be more suitable.
Q3: My crystallization yield is very low. How can I improve it?
A3: Low yield can be a result of several factors. To improve your yield, consider the following:
-
Minimize the amount of hot solvent: Use only the minimum volume of hot solvent required to fully dissolve the crude pyrazole. Excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath for a sufficient amount of time to maximize precipitation.
-
Select a more appropriate solvent: The difference in solubility of your pyrazole in the chosen solvent at high and low temperatures may not be optimal. Refer to the solvent selection guide below.
Q4: How can I remove colored impurities during crystallization?
A4: If your pyrazole solution is colored by impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not supersaturated (too much solvent).- Cooling is too rapid, preventing nucleation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure pyrazole.- Allow the solution to cool more slowly. |
| Crystals form too quickly. | - The solution is too concentrated.- The solvent is a very poor solvent for the pyrazole at all temperatures. | - Add a small amount of additional hot solvent.- Re-dissolve the crystals by heating and allow them to cool more slowly. |
| The resulting crystals are impure. | - Impurities co-crystallized with the product.- Incomplete removal of the mother liquor. | - Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration. |
Data Presentation
Solubility of 1H-Pyrazole in Various Solvents
The following table summarizes the solubility of the parent 1H-pyrazole in different solvents at various temperatures. This data can serve as a starting point for selecting an appropriate solvent system for your pyrazole derivative. Note that the solubility of substituted pyrazoles will vary depending on the nature of the substituents.
| Solvent | Temperature (°C) | Solubility (moles/L) | Solubility ( g/100g Solvent)* |
| Water | 9.6 | 2.7 | ~18.4 |
| Water | 24.8 | 19.4 | ~132.1 |
| Cyclohexane | 31.8 | 0.577 | ~4.9 |
| Cyclohexane | 56.2 | 5.86 | ~49.9 |
| Benzene | 5.2 | 0.31 | ~2.1 |
| Benzene | 46.5 | 16.8 | ~114.4 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the pyrazole compound well when hot but poorly when cold.
Materials:
-
Crude pyrazole compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the pyrazole is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent has the desired solubility properties. It involves a "good" solvent in which the pyrazole is very soluble and a "poor" solvent in which it is sparingly soluble.
Materials:
-
Crude pyrazole compound
-
"Good" solvent
-
"Poor" solvent (miscible with the "good" solvent)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude pyrazole in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Visualizations
References
Validation & Comparative
A Comparative Guide to Validating the Purity of 1H-Pyrazole-4-propanamine using HPLC
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1H-Pyrazole-4-propanamine, a key building block in medicinal chemistry. We will explore a standard Reversed-Phase HPLC (RP-HPLC) method, compare it with an alternative analytical technique, and provide detailed experimental protocols and supporting data.
Introduction to Purity Analysis of this compound
This compound is a heterocyclic compound containing a pyrazole ring and a propanamine side chain. Its purity is critical for ensuring predictable biological activity and avoiding confounding results from impurities. HPLC is a powerful and widely adopted technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for assessing the purity of such compounds.[1]
Comparative Analysis of Analytical Methods
The choice of an analytical method for purity determination depends on the physicochemical properties of the analyte, potential impurities, and the desired level of sensitivity and accuracy. Below is a comparison of a proposed RP-HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS), another common technique for small molecule analysis.
Table 1: Comparison of HPLC and GC-MS for Purity Analysis of this compound
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation based on volatility and interaction with a stationary phase in a capillary column, followed by mass-based detection. |
| Stationary Phase | C18 (octadecylsilyl) silica gel is a common choice for separating polar and nonpolar compounds. | A capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). |
| Mobile/Carrier Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).[2] | An inert carrier gas, typically helium, at a constant flow rate. |
| Advantages | - Robust and versatile for a wide range of compounds.[1]- Suitable for non-volatile and thermally labile molecules.- Well-established methods and instrumentation. | - High sensitivity and specificity, especially with mass spectrometric detection.- Excellent for identifying volatile impurities. |
| Limitations | - May require derivatization for compounds lacking a UV chromophore.- Can consume significant volumes of organic solvents. | - Requires the analyte to be volatile and thermally stable.- Derivatization may be necessary for polar compounds to increase volatility. |
| Typical Impurity Profile | Effective for detecting starting materials, by-products, and degradation products from the synthesis of pyrazoles.[3][4] | Particularly useful for identifying residual solvents and volatile starting materials. |
Experimental Protocols
A detailed methodology is crucial for obtaining reproducible and reliable results. Below is a proposed experimental protocol for the purity determination of this compound using RP-HPLC.
Proposed RP-HPLC Method
Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is calculated as the percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of Experimental Workflow and Method Comparison
To better illustrate the experimental process and the decision-making logic for method selection, the following diagrams are provided.
Caption: Workflow for HPLC purity validation of this compound.
Caption: Logical diagram for selecting an analytical method for purity determination.
Conclusion
For routine quality control and purity assessment of this compound, the proposed RP-HPLC method offers a robust, reliable, and widely accessible solution. It is effective for detecting a broad range of potential non-volatile impurities. However, if volatile impurities, such as residual solvents from the synthesis, are a primary concern, GC-MS would be a more suitable or complementary technique. The choice of method should be guided by the specific requirements of the analysis and the anticipated impurity profile of the sample.
References
A Comparative Guide to the Bioactivity of 1H-Pyrazole-4-propanamine and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrazole Derivatives and COX-2 Inhibition
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This chemical scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] One of the most successful applications of the pyrazole scaffold in anti-inflammatory drug discovery is the development of selective cyclooxygenase-2 (COX-2) inhibitors.
The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammation.[4] Selective inhibition of COX-2 over COX-1 is a key strategy in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile.
Celecoxib, a diaryl-substituted pyrazole, is a well-known NSAID that functions as a selective COX-2 inhibitor.[5] Its mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation in the body.[6]
Comparative Bioactivity: Celecoxib vs. 1H-Pyrazole-4-propanamine
A direct comparison of the bioactivity of Celecoxib and this compound is hampered by the lack of specific experimental data for the latter. The pyrazole scaffold is known to be a versatile pharmacophore, and minor structural modifications can lead to significant changes in biological activity. For instance, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound structurally related to this compound, has been investigated as a potential antidepressant, highlighting the diverse therapeutic potential of this class of molecules.[7][8][9]
The following tables summarize the available quantitative data for Celecoxib and provide a template for the kind of data that would be necessary to evaluate the bioactivity of this compound.
In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.045 | 333 |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
IC50 values can vary depending on the specific assay conditions.
Pharmacokinetic Properties
| Parameter | Celecoxib | This compound |
| Bioavailability | ~22-40% | Data not publicly available |
| Protein Binding | ~97% | Data not publicly available |
| Metabolism | Hepatic (primarily CYP2C9) | Data not publicly available |
| Half-life | ~11 hours | Data not publicly available |
| Excretion | Feces and Urine | Data not publicly available |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of COX-2 inhibitors and the methods used to evaluate their bioactivity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified COX-2 signaling pathway in inflammation.
Caption: General workflow for screening COX-2 inhibitors.
Experimental Protocols
The following is a representative protocol for an in vitro COX-2 inhibitor screening assay, which would be a critical first step in characterizing the bioactivity of a novel compound like this compound.
In Vitro Fluorometric COX-2 Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound and the positive control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Test compound or control (at various concentrations)
-
Human Recombinant COX-2 enzyme
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding Arachidonic Acid to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 10 minutes) using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value using a suitable software.
Conclusion
Celecoxib is a well-characterized selective COX-2 inhibitor with proven anti-inflammatory efficacy. The pyrazole scaffold, from which Celecoxib is derived, is a rich source of pharmacologically active compounds. While numerous pyrazole derivatives have demonstrated potent anti-inflammatory and COX-2 inhibitory activity, there is a notable absence of publicly available data specifically for this compound.
To ascertain the bioactivity of this compound and its potential as an anti-inflammatory agent, rigorous experimental evaluation is required. The protocols and workflows outlined in this guide provide a framework for such an investigation. Future studies are necessary to determine its COX-2 inhibitory potency, selectivity, in vivo efficacy, and overall pharmacological profile, which would then allow for a direct and meaningful comparison with established drugs like Celecoxib.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazoline-Based Hydroxamic Acid Derivatives as Aminopeptidase N (APN) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Diphenyl-1H-pyrazole-1-propanamine|CAS 94483-87-1 [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 1H-Pyrazole-4-propanamine and Clinically Relevant Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for a multitude of diseases, including cancer and inflammatory disorders.[1][2][3][4] This guide provides a comparative analysis of the simple chemical entity, 1H-Pyrazole-4-propanamine, against established, highly-substituted pyrazole-based kinase inhibitors that have reached clinical application. While 3,4-Diphenyl-1H-pyrazole-1-propanamine has been investigated for its potential as a psychotherapeutic agent acting on monoamine reuptake, this analysis will focus on the structural and functional requisites for kinase inhibition, a biological activity for which the unsubstituted this compound is not prominently documented.[5][6]
Structural and Functional Comparison of Pyrazole-Based Kinase Inhibitors
The efficacy of pyrazole-containing drugs as kinase inhibitors is largely dependent on the nature and position of substituents on the pyrazole ring and appended moieties.[3][7] These substitutions are critical for achieving high potency, selectivity, and favorable pharmacokinetic properties. Below is a comparison of the basic this compound structure with two clinically successful pyrazole-based kinase inhibitors, Ruxolitinib and Crizotinib.
| Feature | This compound | Ruxolitinib | Crizotinib |
| Structure | A simple pyrazole ring with a propanamine substituent. | A substituted pyrazole fused to a pyrrolopyrimidine core. | A disubstituted pyrazole with complex aminopyridine and halogenated phenyl groups. |
| Primary Target(s) | Not established as a kinase inhibitor; investigated as a monoamine reuptake inhibitor. | Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).[3] | Anaplastic Lymphoma Kinase (ALK) and c-Met.[3][7] |
| Mechanism of Action | Not applicable for kinase inhibition. | ATP-competitive inhibitor, binding to the active site of JAK1/JAK2.[3] | ATP-competitive inhibitor of the ALK and c-Met tyrosine kinases. |
| Key Structural Features for Kinase Binding | Lacks the necessary functional groups for specific and high-affinity interactions with kinase active sites. | The pyrazole and pyrrolopyrimidine core act as a hinge-binding motif, forming hydrogen bonds with the kinase. The substituents provide selectivity and additional interactions.[3] | The aminopyridine core interacts with the kinase hinge region. The substituted pyrazole and halogenated phenyl groups occupy adjacent hydrophobic pockets, contributing to potency and selectivity. |
| Clinical Applications | Investigated as an antidepressant but not marketed.[5] | Treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease.[7] | Treatment of non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements.[7] |
Signaling Pathway Inhibition: The JAK-STAT Pathway
A key signaling cascade targeted by pyrazole-based inhibitors is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. Ruxolitinib is a prime example of an inhibitor that modulates this pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Protocols for Kinase Inhibitor Evaluation
The characterization of a potential kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Methodology:
-
Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP (often radiolabeled ATP [γ-³²P] or coupled with a detection system), test compound (e.g., this compound or a derivative), and assay buffer.
-
Procedure: a. The test compound is serially diluted and incubated with the kinase in the assay buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Assay for Kinase Inhibition
Objective: To assess the ability of a compound to inhibit a specific kinase within a cellular context.
Methodology:
-
Cell Culture: Select a cell line that expresses the target kinase and has a downstream signaling pathway that can be monitored.
-
Treatment: Cells are treated with various concentrations of the test compound for a specific duration.
-
Stimulation: In many cases, the signaling pathway is activated by treating the cells with a specific ligand or growth factor.
-
Lysis and Analysis: Cells are lysed, and the phosphorylation status of the kinase's direct substrate or a downstream signaling protein is measured using techniques such as Western blotting or ELISA with phospho-specific antibodies.
-
Data Analysis: The concentration of the compound that results in a 50% reduction in the phosphorylation of the target protein is determined.
General Workflow for Kinase Inhibitor Profiling
The process of identifying and characterizing a novel kinase inhibitor follows a structured workflow.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Conclusion
While this compound itself is not a recognized kinase inhibitor, the pyrazole core is a highly "privileged" scaffold in the design of such agents.[3][4] The clinical success of compounds like Ruxolitinib and Crizotinib underscores the importance of strategic substitution on the pyrazole ring to achieve potent and selective inhibition of specific kinases. For researchers in drug development, the journey from a simple pyrazole scaffold to a clinically effective kinase inhibitor involves extensive structure-activity relationship studies, detailed biochemical and cellular characterization, and a deep understanding of the target signaling pathways. Future development of novel pyrazole-based kinase inhibitors will continue to leverage these principles to address unmet medical needs.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Diphenyl-1H-pyrazole-1-propanamine|CAS 94483-87-1 [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 1H-Pyrazole-4-propanamine: A 2D NMR and Alternatives Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Unambiguous structural confirmation is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as 1H-Pyrazole-4-propanamine, a multi-technique approach is often necessary to ensure the correct connectivity and stereochemistry. This guide provides a comprehensive overview of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of this compound, and compares its performance with other common analytical techniques.
2D NMR Spectroscopy: A Powerful Tool for Structural Elucidation
Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between nuclei, offering a detailed roadmap of the molecular structure. For a molecule like this compound, a combination of COSY, HSQC, and HMBC experiments can definitively establish the atomic connectivity.
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on the analysis of known pyrazole derivatives and standard chemical shift increments.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| 1 (NH) | ~12.5 (broad s) | - | H-3, H-5 | - | C-3, C-5, C-4 |
| 3 | ~7.5 (s) | ~135 | H-5, NH | C-3 | C-4, C-5 |
| 4 | - | ~110 | - | - | - |
| 5 | ~7.5 (s) | ~128 | H-3, NH | C-5 | C-3, C-4 |
| 1' (CH₂) | ~2.8 (t) | ~25 | H-2' | C-1' | C-4, C-2', C-3' |
| 2' (CH₂) | ~1.8 (m) | ~30 | H-1', H-3' | C-2' | C-1', C-3', C-4 |
| 3' (CH₂) | ~2.9 (t) | ~40 | H-2' | C-3' | C-1', C-2' |
| NH₂ | ~1.5 (broad s) | - | - | - | C-3' |
Experimental Protocols for 2D NMR
A standard suite of 2D NMR experiments would be employed for the structural confirmation of this compound.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A sample of 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The COSY spectrum is acquired using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer. The spectral width is set to cover all proton signals, and typically 256-512 increments in the indirect dimension (t₁) are collected with 8-16 scans per increment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. The same sample is used as for the COSY experiment. The HSQC spectrum is acquired using a pulse sequence with pulsed field gradients for coherence selection. The ¹³C spectral width is set to encompass all expected carbon resonances (e.g., 0-160 ppm).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and identifying quaternary carbons. The HMBC experiment is optimized for a long-range coupling constant, typically around 8 Hz. The experimental setup is similar to the HSQC, but with a pulse sequence designed to detect longer-range correlations.
Visualizing the 2D NMR Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for 2D NMR-based structure elucidation and the specific information gleaned from each key experiment.
A Comparative Guide to the Kinase Cross-Reactivity of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of a representative pyrazole-based compound, "1H-Pyrazole-4-propanamine" (referred to herein as Compound P), against other known pyrazole-based kinase inhibitors. The data presented for Compound P is hypothetical and for illustrative purposes, designed to showcase a typical kinase selectivity profile for this class of compounds. The experimental protocols and data for comparator compounds are based on publicly available information.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a prominent feature in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region.[1] Numerous pyrazole-containing molecules have been developed to target a variety of kinases involved in signaling pathways critical to diseases such as cancer and inflammatory disorders.[2][3] Assessing the cross-reactivity of these inhibitors across the human kinome is a critical step in drug development to understand their selectivity and potential off-target effects.[4][5]
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of our illustrative Compound P and two well-characterized pyrazole-based kinase inhibitors, BIRB 796 and a representative 1,3,5-trisubstituted-1H-pyrazole derivative, against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Compound P (Hypothetical IC50, nM) | BIRB 796 (p38α MAPK inhibitor, IC50, nM)[6] | 1,3,5-trisubstituted-1H-pyrazole (ERK/RIPK3 inhibitor, representative IC50, µM)[2] |
| p38α | 25 | 0.1 (Kd) | >10 |
| JNK2 | 150 | - | - |
| JNK3 | 200 | - | - |
| ERK1 | >10,000 | - | 5.2 |
| ERK2 | >10,000 | - | 4.8 |
| RIPK3 | 8,500 | - | 7.5 |
| CDK2 | 5,000 | - | >20 |
| GSK3β | 1,200 | - | - |
Note: The data for Compound P is hypothetical. The IC50 for BIRB 796 is presented as a Kd (dissociation constant) value from cellular assays.[6] The IC50 values for the 1,3,5-trisubstituted-1H-pyrazole are representative of compounds targeting ERK and RIPK3 kinases.[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in assessing kinase inhibitor cross-reactivity.
Biochemical Kinase Assay (Luminescence-Based)
This protocol is a generalized method for determining the in vitro potency (IC50) of a test compound against a panel of recombinant human kinases.[6][7][8]
-
Compound Preparation: A serial dilution of the test compound and a reference inhibitor is prepared in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).[6]
-
Kinase Reaction Setup: A master mix of the specific kinase and its corresponding peptide substrate is prepared in a kinase buffer. In a white, opaque 384-well plate, 1 µL of the serially diluted compound or DMSO (for control wells) is added. Subsequently, 2 µL of the enzyme/substrate mix is added to each well.[6][8]
-
Initiation of Kinase Reaction: To start the kinase reaction, 2 µL of ATP solution is added to each well. The final ATP concentration should be at or near the Km for ATP for the specific kinase being tested. The total reaction volume is typically 5 µL.[6]
-
Incubation: The plate is gently mixed and incubated at room temperature for 60 minutes.[6]
-
ADP Detection: To stop the kinase reaction and deplete the remaining ATP, 5 µL of a reagent like ADP-Glo™ is added to each well, followed by a 40-minute incubation at room temperature.[8]
-
Luminescence Signal Generation: 10 µL of a kinase detection reagent is added to each well to convert the generated ADP to ATP, which then fuels a luciferase reaction. The plate is incubated for another 30 minutes at room temperature.[8]
-
Data Acquisition and Analysis: The luminescence of each well is measured using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The data is then plotted as the percentage of inhibition against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[6][9]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol outlines a method to measure the binding affinity of a compound to a kinase.[7]
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a 2X kinase/antibody solution and a 4X tracer solution in the appropriate assay buffer.[7]
-
Assay Plate Setup: In a suitable assay plate, add the serially diluted test compound or DMSO for controls.[7]
-
Addition of Reagents: Add 8 µL of the 2X Kinase/Antibody solution to all wells, followed by 4 µL of the 4X Tracer solution.[7]
-
Incubation and Measurement: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.[7]
-
Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm) for each well. Plot the Emission Ratio against the log of the inhibitor concentration to determine the binding affinity.[7]
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Assessment
Caption: Workflow for a luminescence-based kinase cross-reactivity assay.
Illustrative Signaling Pathway: p38 MAPK Cascade
Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole-based inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase activity assays Src and CK2 [protocols.io]
Comparative Evaluation of the Anti-inflammatory Potency of Pyrazole Derivatives Against Known Standards
A comprehensive analysis of the anti-inflammatory efficacy of pyrazole-based compounds in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data.
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds, with some exhibiting significant anti-inflammatory properties.[1][2] This guide evaluates the anti-inflammatory potency of representative pyrazole compounds against widely recognized standards such as Celecoxib and Indomethacin.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The data presented below, collated from various studies, compares the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of several pyrazole derivatives against standard NSAIDs.
| Compound/Drug | In Vitro COX-2 Inhibition (IC50 in µM) | In Vivo Anti-inflammatory Activity (ED50 in mg/kg) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyrazole Derivatives | |||
| Compound 1 | 0.31[3] | 74.3 (carrageenan-induced paw edema)[3] | >222[3] |
| Compound 9 | 0.26[3] | 0.170 (carrageenan-induced paw edema) | 192.3[3] |
| 3,5-diarylpyrazole | 0.01[1] | Not Reported | Not Reported |
| Pyrazole-thiazole hybrid | 0.03[1] | 75% edema reduction[1] | Not Reported (dual COX-2/5-LOX inhibitor) |
| Standard NSAIDs | |||
| Celecoxib | 2.16[4] | 0.185 (carrageenan-induced paw edema)[3] | 2.51[4] |
| Indomethacin | Not Reported | Not Reported | Not Reported |
| Diclofenac | Not Reported | 0.198 (carrageenan-induced paw edema)[3] | Not Reported |
Inflammatory Signaling Pathway: Cyclooxygenase (COX) Pathway
Inflammation is a complex biological response involving various signaling pathways. A key pathway targeted by many anti-inflammatory drugs is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole Synthesis Methods for Researchers and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities. The efficient and versatile synthesis of substituted pyrazoles is therefore of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides a head-to-head comparison of several prominent pyrazole synthesis methods, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate synthetic strategy.
Comparative Analysis of Pyrazole Synthesis Methods
The choice of synthetic method for a particular pyrazole derivative depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and reaction conditions. This section compares the performance of key pyrazole synthesis methodologies.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data for different pyrazole synthesis methods, providing a clear comparison of their efficiency and reaction parameters.
| Synthesis Method | Key Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Knorr Synthesis (Conventional) | Ethyl acetoacetate, Phenylhydrazine | Acetic Acid | 100 | 1 hour | High (not specified) | [1] |
| Knorr Synthesis (Solvent-Free) | Ethyl acetoacetate, Phenylhydrazine | None | 135-145 | 1 hour | Very Good (not specified) | [2] |
| Microwave-Assisted Synthesis | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic Acid | 120 | 7-10 minutes | 68-86 | [3] |
| Microwave-Assisted Synthesis | Ethylacetoacetate, Phenyl hydrazine | None | Not specified | 4 minutes | 82 | [4] |
| Multicomponent Reaction (Water) | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate / Water | Reflux | 1 hour | 75-77 | [5] |
| Multicomponent Reaction (Catalytic) | Arylhydrazines, Malononitrile derivatives | FeCl3/PVP / Water/PEG-400 | Not specified | 2-4 hours | up to 97 | [6] |
| 1,3-Dipolar Cycloaddition | Aryl α-diazoarylacetacetates, Methyl propionate | Not specified | Not specified | Not specified | 77-90 (major regioisomer) | [7] |
Experimental Protocols: Detailed Methodologies
Detailed and reproducible experimental protocols are crucial for the successful synthesis of target compounds. This section provides methodologies for the key synthesis routes discussed.
Knorr Pyrazole Synthesis: Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[1]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
-
Ethyl acetate/Hexane (30:70) for TLC
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water to the hot reaction mixture with stirring.
-
Allow the mixture to cool slowly to room temperature while stirring to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of water, and air dry.
-
Microwave-Assisted Pyrazole Synthesis
This protocol describes a rapid, solvent-free synthesis of pyrazolones under microwave irradiation.[4]
-
Materials:
-
Ethylacetoacetate
-
Phenyl hydrazine
-
-
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of ethylacetoacetate and phenyl hydrazine.
-
Irradiate the mixture in a microwave reactor at a power input of 20% for 4 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Multicomponent Synthesis of Pyrazoles in Water
This protocol outlines an environmentally friendly, three-component synthesis of pyrazoles in an aqueous medium.[5]
-
Materials:
-
Enaminone (1 mmol)
-
Benzaldehyde (1 mmol)
-
Hydrazine-HCl (1 mmol)
-
Ammonium acetate (catalytic amount)
-
Water
-
-
Procedure:
-
To a round-bottom flask, add the enaminone, benzaldehyde, hydrazine-HCl, and a catalytic amount of ammonium acetate in water.
-
Heat the reaction mixture under reflux for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Visualization of Workflows and Pathways
Visual diagrams are provided to illustrate a general experimental workflow for pyrazole synthesis and a key biological signaling pathway influenced by pyrazole-containing drugs.
Caption: A generalized experimental workflow for pyrazole synthesis.
Caption: Inhibition of the MAPK pathway by a pyrazole-containing drug.
Conclusion
The synthesis of pyrazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Knorr synthesis remains a robust and widely used method.[8][9] However, for rapid and efficient synthesis, particularly in a high-throughput setting, microwave-assisted methods offer significant reductions in reaction times with comparable or improved yields.[3][10] Furthermore, the development of multicomponent reactions, especially those utilizing green solvents like water, represents a significant step towards more sustainable and atom-economical chemical synthesis.[5][11]
The selection of a particular synthetic route should be guided by the specific requirements of the target molecule and the desired scale of the reaction. For drug discovery and development, where pyrazole scaffolds are frequently employed as kinase inhibitors targeting signaling pathways such as the MAPK pathway, the ability to rapidly generate diverse libraries of compounds is crucial.[12][13] Therefore, modern techniques like microwave-assisted and multicomponent synthesis are invaluable tools for the contemporary medicinal chemist.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bioassays for Pyrazole Compound Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of a bioassay is a critical step in the identification of promising pyrazole-based therapeutic candidates. This guide provides a comprehensive comparison of common bioassay methods, their validation parameters, and alternative screening techniques, supported by experimental data and detailed protocols to ensure the reliability and reproducibility of screening campaigns.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. High-throughput screening (HTS) of pyrazole compound libraries requires well-characterized and validated bioassays to minimize the risk of false positives and negatives, ensuring that the most promising candidates are advanced in the drug discovery pipeline.
Comparison of Primary Screening Bioassays
The initial screening of pyrazole compounds often involves cell-based assays to assess their general cytotoxic or anti-proliferative effects. The choice of assay is critical and depends on the specific research question, the target pathway, and the available resources. The most common methods include metabolic assays that measure the reduction of a substrate by viable cells.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Inexpensive, well-established protocol. | Requires a solubilization step for the formazan crystals, which can introduce additional variability. Can be affected by compounds that interfere with cellular metabolism. |
| MTS/XTT Assays | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step. | Simpler and faster protocol than MTT. | Can be more expensive than MTT. Susceptible to interference from reducing agents in the test compounds or media. |
| Resazurin (AlamarBlue) Assay | Fluorometric or colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells. | Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), and has a simple, homogeneous format. | Can be more expensive than tetrazolium-based assays. Signal can be influenced by changes in cellular redox state unrelated to viability. |
| ATP-based Luminescent Assays (e.g., CellTiter-Glo®) | Measures the level of intracellular ATP, a key indicator of metabolically active cells, through a luciferase-mediated reaction that produces light. | Extremely sensitive, fast (typically a 10-minute incubation), and has a wide linear range. Considered a more direct measure of cell viability. | Higher cost per assay. The lytic nature of the assay endpoint prevents further use of the cells. |
Performance Comparison of Cell Viability Assays
The selection of a primary screening assay should be based on a thorough evaluation of its performance characteristics. The following table summarizes key validation parameters for commonly used cell viability assays in the context of HTS.
| Parameter | MTT Assay | MTS/XTT Assays | Resazurin Assay | ATP-based Assays |
| Z'-factor * | 0.5 - 0.8 | 0.6 - 0.9 | 0.7 - 0.9 | > 0.8 |
| Signal-to-Background (S/B) Ratio | 5 - 20 | 10 - 50 | 10 - 100 | > 100 |
| Coefficient of Variation (CV%) | < 15% | < 10% | < 10% | < 5% |
| Linearity (Cell Number) | Good | Good | Excellent | Excellent |
| Assay Time | 2 - 4 hours | 1 - 4 hours | 1 - 4 hours | 10 - 30 minutes |
*A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.
Experimental Protocols
Detailed Protocol for MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds. Include appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Validation Protocol for a Cell-Based HTS Assay
A rigorous validation process is essential to ensure the reliability of a bioassay for screening pyrazole compounds.
1. Assay Development and Optimization:
-
Cell Line Selection: Choose a cell line relevant to the therapeutic area of interest.
-
Optimization of Seeding Density: Determine the optimal cell number that provides a robust signal and avoids overgrowth during the assay period.
-
Incubation Time: Optimize the incubation time for both compound treatment and assay reagents.
-
Reagent Concentration: Determine the optimal concentration of all assay reagents.
2. Validation Parameters:
-
Linearity:
-
Seed a 96-well plate with a serial dilution of cells (e.g., from 500 to 50,000 cells per well).
-
Perform the assay as per the optimized protocol.
-
Plot the assay signal against the cell number and determine the linear range of the assay. The R² value should be > 0.98.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): Run the assay with positive and negative controls in multiple replicates (e.g., n=16) on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (CV%). The CV% should ideally be < 15%.
-
Intermediate Precision (Inter-assay precision): Repeat the assay on three different days with three different batches of reagents and by two different operators. Calculate the overall CV%.
-
-
Accuracy:
-
Spike known concentrations of a reference compound into the assay system.
-
Measure the recovery of the reference compound. The recovery should be within a predefined acceptable range (e.g., 80-120%).
-
-
Robustness:
-
Intentionally introduce small variations in assay parameters (e.g., incubation time ± 10%, temperature ± 2°C).
-
Assess the impact of these variations on the assay performance. The assay should remain reliable under these minor fluctuations.
-
-
Z'-factor and Signal-to-Background Ratio (S/B):
-
Prepare a plate with multiple replicates of high (positive) and low (negative) controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Calculate the S/B ratio: S/B = Mean_positive / Mean_negative.
-
A Z'-factor > 0.5 and a high S/B ratio indicate a robust and reliable assay for HTS.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Bioassay Validation
Caption: Workflow for the validation of a cell-based bioassay for screening pyrazole compounds.
PI3K/Akt/mTOR Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting key kinases in signaling pathways that regulate cell growth and survival.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for pyrazole kinase inhibitors.
Quantitative Data on Pyrazole Compound Activity
The following table presents a selection of publicly available IC50 values for various pyrazole derivatives, demonstrating their inhibitory activity against different kinases and cancer cell lines.
| Pyrazole Derivative | Target/Cell Line | Bioassay Method | IC50 (µM) |
| N-phenyl pyrazoline 5 | Hs578T (Triple-negative breast cancer) | MTT Assay | 3.95[1] |
| N-phenyl pyrazoline 2 | Hs578T (Triple-negative breast cancer) | MTT Assay | 12.63[1] |
| Compound 3f | JAK1 (Janus kinase 1) | Enzyme Inhibition Assay | 0.0034[2] |
| Compound 3f | JAK2 (Janus kinase 2) | Enzyme Inhibition Assay | 0.0022[2] |
| Compound 3f | JAK3 (Janus kinase 3) | Enzyme Inhibition Assay | 0.0035[2] |
| Afuresertib analog (Cmpd 2) | Akt1 (Protein kinase B) | Enzyme Inhibition Assay | 0.0013[3] |
| Afuresertib analog (Cmpd 2) | HCT116 (Colon cancer) | Anti-proliferative Assay | 0.95[3] |
| Compound 24 | CDK1 (Cyclin-dependent kinase 1) | Enzyme Inhibition Assay | 2.38[3] |
| Compound 25 | CDK1 (Cyclin-dependent kinase 1) | Enzyme Inhibition Assay | 1.52[3] |
| Compound 24 | HepG2 (Liver cancer) | Anti-proliferative Assay | 0.05[3] |
| Compound 25 | HCT116 (Colon cancer) | Anti-proliferative Assay | 0.035[3] |
Conclusion
The validation of a bioassay for screening pyrazole compounds is a multi-faceted process that requires careful consideration of the assay methodology, rigorous statistical analysis, and a thorough understanding of the biological context. By employing the detailed protocols and comparative data presented in this guide, researchers can enhance the quality and reliability of their screening campaigns, ultimately accelerating the discovery of novel pyrazole-based therapeutics. The use of robust and well-validated assays is paramount for making informed decisions in the progression of drug candidates from initial hit to lead optimization and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
Navigating the Labyrinth of Synthesis: A Comparative Guide to LC-MS Analysis for Byproduct Identification in 1H-Pyrazole-4-propanamine Production
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is paramount. The synthesis of novel compounds like 1H-Pyrazole-4-propanamine, a promising scaffold in medicinal chemistry, is often accompanied by the formation of structurally similar byproducts that can be challenging to identify and separate. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification of these impurities, supported by experimental protocols and data. We also present a comparative overview of alternative analytical techniques.
The successful development and production of this compound hinges on a thorough understanding of its impurity profile. Byproducts can arise from various stages of the synthesis, including side reactions of starting materials, incomplete reactions, or degradation of the final product. LC-MS has emerged as the gold standard for impurity profiling due to its high sensitivity and specificity, enabling the separation and identification of compounds with high molecular similarity.
The Synthetic Pathway and Potential Byproducts
A plausible and common synthetic route to this compound involves the reduction of a nitrile precursor, such as 1H-pyrazole-4-propanenitrile. This nitrile intermediate can be synthesized from a corresponding aldehyde or other functionalized pyrazole starting materials.
This synthetic approach can potentially generate a range of byproducts that need to be monitored and controlled:
-
Unreacted Starting Materials and Intermediates: Residual 1H-pyrazole-4-propanenitrile is a likely impurity.
-
Positional Isomers: Depending on the regioselectivity of the initial pyrazole ring formation, positional isomers (e.g., 1H-Pyrazole-3-propanamine) may be present.
-
Byproducts from Nitrile Reduction: The reduction of the nitrile group can lead to the formation of secondary and tertiary amines through over-alkylation of the primary amine product.[1][2]
-
Degradation Products: The stability of the propanamine side chain and the pyrazole ring under the reaction and work-up conditions will influence the formation of degradation impurities.
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can provide complementary information for a comprehensive impurity profile.
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| LC-MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and selectivity for polar, non-volatile compounds. Provides molecular weight and structural information. Ideal for separating positional isomers and byproducts with minor structural differences. | Matrix effects can cause ion suppression. Derivatization may be needed for some compounds. |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Excellent for volatile and semi-volatile impurities, such as residual solvents or certain starting materials. Provides detailed fragmentation patterns for structural elucidation.[3] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Offers faster separations and reduced organic solvent consumption compared to HPLC. Can be effective for chiral separations. | Requires specialized equipment. Method development can be more complex. |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-mass ratio of analytes in an electric field. | High separation efficiency and low sample/reagent consumption. Well-suited for charged species like amines. | Lower sensitivity compared to LC-MS. Less robust for complex matrices. |
LC-MS Methodologies for this compound Analysis
The development of a robust LC-MS method is critical for the accurate identification and quantification of byproducts. Based on the analysis of similar compounds, a reverse-phase HPLC method coupled with electrospray ionization mass spectrometry (ESI-MS) is recommended.
Experimental Protocol: LC-MS for Byproduct Identification
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound synthesis reaction mixture or final product.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 or a biphenyl column is recommended for good retention and separation of polar amine compounds. (e.g., Phenomenex Kinetex 2.6 µm Biphenyl 100 Å, 100 x 2.1 mm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute a wide range of impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines as they readily form protonated molecules [M+H]+.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) for initial screening of unknown impurities.
-
Tandem MS (MS/MS): For structural elucidation, product ion scans of the protonated molecules of interest should be performed to obtain fragmentation patterns. For quantitative analysis, selected reaction monitoring (SRM) can be used for higher sensitivity and selectivity.[4]
Expected Quantitative Data and Byproduct Identification
The following table provides a hypothetical example of the expected LC-MS data for this compound and its potential byproducts. The exact m/z values and retention times will depend on the specific instrumentation and chromatographic conditions used.
| Compound | Expected Retention Time (min) | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) | Potential Source |
| This compound | 5.2 | 126.1 | 109.1, 82.1, 56.1 | Main Product |
| 1H-Pyrazole-4-propanenitrile | 6.8 | 122.1 | 95.1, 68.1 | Unreacted Intermediate |
| 1H-Pyrazole-3-propanamine | 4.9 | 126.1 | 109.1, 82.1, 56.1 | Positional Isomer |
| Bis(1H-pyrazol-4-ylpropyl)amine | 8.5 | 233.2 | 126.1, 109.1 | Nitrile Reduction Byproduct |
Note: The fragmentation of the pyrazole ring often involves the loss of HCN (27 Da) and N2 (28 Da), which can be diagnostic in identifying pyrazole-containing byproducts.
Visualizing the Workflow and Potential Byproducts
To better illustrate the process, the following diagrams created using the DOT language visualize the experimental workflow and the potential synthetic pathways leading to byproducts.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of In Vitro Efficacy: Pyrazole Derivatives Versus Other Bioactive Heterocycles
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy is a constant endeavor. This guide provides a comparative analysis of the in vitro performance of bioactive pyrazole heterocycles against other prominent heterocyclic scaffolds such as imidazoles, oxadiazoles, and triazoles. The data presented herein, summarized from various studies, offers a quantitative basis for understanding their relative potency across different biological targets.
This report collates in vitro efficacy data, primarily focusing on anticancer, antimicrobial, and anti-inflammatory activities. The inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) are presented to facilitate a direct comparison of the biological potential of these diverse heterocyclic compounds.
Quantitative Comparison of Bioactive Heterocycles
The following table summarizes the in vitro efficacy of selected pyrazole, imidazole, oxadiazole, and triazole derivatives against various cell lines and microbial strains. This data is intended to serve as a reference for researchers engaged in the discovery and development of new chemical entities.
| Heterocycle Class | Compound/Derivative | Target/Assay | In Vitro Efficacy (IC50/MIC in µM or µg/mL) |
| Pyrazole | Substituted Pyrazole Derivative | MCF-7 (Breast Cancer) | IC50: 5.8 - 9.3 µM |
| Pyrazole-Thiazolidinone | Lung Cancer Cell Line | Moderate Inhibition (31.01%) | |
| Pyrazole Derivative | Escherichia coli | MIC: 0.25 µg/mL | |
| Pyrazole Derivative | Streptococcus epidermidis | MIC: 0.25 µg/mL | |
| Imidazole | Substituted Imidazole (Kim-161) | T24 (Urothelial Carcinoma) | IC50: 56.11 µM |
| Benzimidazole Sulfonamide | A549 (Lung Cancer) | IC50: 0.15 µM | |
| Imidazole Derivative (5) | MCF-7, HepG2, HCT-116 | IC50: < 5 µM | |
| Oxadiazole | 1,3,4-Oxadiazole Derivative (OZE-I) | Staphylococcus aureus | MIC: 4 - 16 µg/mL |
| Norfloxacin-Oxadiazole Hybrid (4a-c) | Staphylococcus aureus | MIC: 1 µg/mL | |
| Triazole | Diaryl-1,2,4-triazole (21a) | COX-2 Inhibition | IC50: 2.13 µM |
| 1,2,4-Triazole Derivative (B6) | Radical Scavenging | IC50: ≥40 µM |
Experimental Protocols
The following are detailed methodologies for key in vitro assays commonly used to determine the efficacy of bioactive compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][2]
Visualizing the In Vitro Screening Workflow
The following diagram illustrates a generalized workflow for the in vitro screening of bioactive heterocyclic compounds.
Caption: General workflow for in vitro screening of bioactive compounds.
References
Safety Operating Guide
Safe Disposal of 1H-Pyrazole-4-propanamine: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling compounds like 1H-Pyrazole-4-propanamine, a clear and compliant disposal plan is essential. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous substance, is imperative. This guide provides a detailed, step-by-step operational plan for its safe handling and disposal, based on the general principles of laboratory chemical waste management for pyrazole and amine compounds.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). The hazard profile is inferred from structurally similar pyrazole and amine compounds.
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, chemical safety goggles or face shield.[1] Use in a chemical fume hood.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves, lab coat.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][4] | Chemical safety goggles or a face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a chemical fume hood; if not possible, a NIOSH/MSHA-approved respirator is necessary.[1] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[3][5] | Prevent entry into drains and waterways.[3][6] |
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate : Immediately clear the area of all non-essential personnel. Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[1]
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1] For solid spills, carefully sweep up the material, avoiding dust formation.[7]
-
Collection : Carefully collect the absorbed or swept material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[1]
-
Decontamination : Decontaminate the spill area in accordance with your institution's established safety protocols.
-
Disposal of Spill Debris : The collected spill material must be treated and disposed of as hazardous waste.[1]
III. Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6] This ensures that the compound is managed in an environmentally safe and compliant manner.
1. Waste Segregation:
Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.[6]
-
Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealed container.[6] Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[5][6]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6] Do not mix with other incompatible waste streams.[6]
2. Container Selection and Labeling:
-
Container Choice : Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[8][9]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information mandated by your institution or local regulations.[1][9]
3. Storage:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1][6]
-
Segregate containers of incompatible materials using physical barriers or secondary containment.[6] The storage area should be cool and dry.[6]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1][6]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.[6]
-
Follow their specific instructions for packaging and preparing the waste for transport.[6]
Under no circumstances should this compound or its solutions be disposed of down the drain. [3][6]
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.at [fishersci.at]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aaronchem.com [aaronchem.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 1H-Pyrazole-4-propanamine
Essential Safety and Handling Guide for 1H-Pyrazole-4-propanamine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location, facilities, and the intended application of this chemical. This guide adopts a conservative "worst-case" approach to ensure a high margin of safety.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Assessment of Structurally Similar Pyrazole Derivatives
To ensure robust safety measures, the hazard profile has been inferred from analogous pyrazole compounds.
| Hazard Category | Findings for Structurally Similar Pyrazoles |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] Some derivatives cause severe skin burns.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2] |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] |
| Acute Inhalation Toxicity | Toxic if inhaled. May cause respiratory irritation. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with chemically resistant gloves. | Wear two pairs of compatible chemical-resistant gloves (e.g., nitrile).[3] Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[4] |
| Eyes/Face | Chemical splash goggles and a face shield. | Eye and face protection must be worn to protect from splashes. Standard safety glasses are not sufficient.[5] |
| Body | Chemical-resistant lab coat or gown. | A flame-resistant lab coat is recommended.[5] Ensure the lab coat is fully buttoned. |
| Respiratory | Government-approved respirator. | Use a respirator if handling the substance outside of a certified chemical fume hood or if there is a risk of aerosolization.[4] Ensure proper fit and training for respirator use. |
| Feet | Closed-toe shoes. | Protective boots may be necessary depending on the scale of work.[4] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4] Do not breathe dust or vapors.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][6]
-
Spill Management: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[4] Absorb the spill with inert material and place it in a sealed container for disposal.
Storage:
-
Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[4][6][7]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[8]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and appropriate hazard warnings.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3]
-
Liquid Waste: Collect any solutions containing the compound in a dedicated, leak-proof container.
-
Contaminated Materials: Any items grossly contaminated with the chemical, such as gloves, weighing paper, or absorbent pads, should be disposed of in the same designated hazardous waste container.[3]
Disposal Procedure:
-
Waste Container: Use only approved hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and all associated hazard warnings.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[3]
-
Professional Disposal: The final disposal of this compound should be carried out by a licensed professional waste disposal company, likely through high-temperature incineration.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.at [fishersci.at]
- 3. benchchem.com [benchchem.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
